molecular formula C16H22O B1608444 2,6-Dicyclopentylphenol CAS No. 66003-79-0

2,6-Dicyclopentylphenol

カタログ番号: B1608444
CAS番号: 66003-79-0
分子量: 230.34 g/mol
InChIキー: BMTAWHXOXODJBS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Dicyclopentylphenol is a chemical compound of interest in scientific research, particularly due to the pharmacological profile of its structural analogs. This compound features a phenolic core that is disubstituted at the 2 and 6 positions with cyclopentyl groups, a architecture known to be significant in medicinal chemistry. Compounds with the 2,6-disubstituted phenol structure have been extensively investigated for their biological activity. Notably, research into novel 2,6-disubstituted phenol derivatives has identified compounds with potent activity as general anesthetics . The incorporation of specific alkyl groups in these positions is a key strategy in the design of new anesthetic agents with improved efficacy and safety profiles compared to propofol, suggesting that 2,6-Dicyclopentylphenol may serve as a valuable intermediate or precursor in such pharmaceutical development efforts . Furthermore, phenolic compounds are widely recognized as important organic chemical raw materials and intermediates in industrial chemistry . As such, 2,6-Dicyclopentylphenol may also find applications in materials science, as a building block for more complex molecules, or in the development of specialty chemicals. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

特性

IUPAC Name

2,6-dicyclopentylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O/c17-16-14(12-6-1-2-7-12)10-5-11-15(16)13-8-3-4-9-13/h5,10-13,17H,1-4,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTAWHXOXODJBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=C(C(=CC=C2)C3CCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20984479
Record name 2,6-Dicyclopentylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20984479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66003-79-0
Record name 2,6-Dicyclopentylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66003-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dicyclopentylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066003790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dicyclopentylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20984479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dicyclopentylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.029
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Comprehensive Technical Guide: 2,6-Dicyclopentylphenol (CAS: 66003-79-0)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

2,6-Dicyclopentylphenol is a highly sterically hindered phenol that serves as a critical intermediate in industrial polymer chemistry and a vital structural probe in neuropharmacological research. While occasionally confused with other compounds in literature, its verified CAS Registry Number is 66003-79-0 [1]. Due to the bulky cyclopentyl groups flanking the hydroxyl moiety, this compound exhibits unique physicochemical properties, making it an ideal precursor for high-molecular-weight, non-volatile antioxidants and a necessary negative control in anesthetic receptor mapping[2],[3].

Table 1: Chemical and Physical Properties
PropertyValue
IUPAC Name 2,6-dicyclopentylphenol
CAS Number 66003-79-0
Molecular Formula C16H22O
Molecular Weight 230.35 g/mol
Density 1.072 g/cm³
Boiling Point ~268.6 °C

Data supported by chemical registry databases[1],[4].

Chemical Synthesis & Industrial Methodologies

The primary industrial utility of 2,6-dicyclopentylphenol lies in its conversion into high-molecular-weight antioxidants for high-temperature lubricants and rubber products[5]. Traditional synthesis of these hindered phenols often resulted in unwanted bisphenol coproducts. However, advanced methodologies utilizing Mannich base catalysis have optimized this workflow to improve yield and reduce downstream purification costs[2].

Workflow 1: Synthesis of Hindered Phenolic Antioxidants via Mannich Base Catalysis
  • Reagent Preparation: Melt 2,6-dicyclopentylphenol under a strict nitrogen atmosphere. Causality: Purging oxygen prevents the premature oxidation of the phenol at elevated temperatures, ensuring the hydroxyl group remains reactive for etherification.

  • In Situ Catalyst Formation: Add a stoichiometric excess of methanol, paraformaldehyde, and a catalytic amount of a secondary amine, preferably dimethylamine (0.01–0.1 moles per mole of phenol)[2]. Causality: Dimethylamine reacts rapidly with formaldehyde and the sterically hindered phenol to form a Mannich base catalyst in situ. This specific catalytic route drives the etherification reaction forward while actively suppressing the formation of unwanted 4,4'-methylenebis(2,6-dicyclopentylphenol) coproducts[2].

  • Etherification: Heat the reaction mixture to 60°C–130°C. Causality: Maintaining this temperature range ensures rapid conversion to the alkyl ether intermediate. The excess methanol acts simultaneously as a reactant and an efficient refluxing solvent.

  • Alkylation / Condensation: Distill out unreacted methanol and amine. React the resulting intermediate with a substituted benzene (e.g., mesitylene)[2]. Causality: This final condensation step forms the high-molecular-weight hindered phenol antioxidant. By completing this in a single continuous "one-pot" process, the need for expensive centrifugation to isolate solid alcohol intermediates is entirely eliminated[2].

Synthesis A 2,6-Dicyclopentylphenol (CAS: 66003-79-0) C Mannich Base Catalyst (In Situ Formation) A->C Addition B Formaldehyde + Dimethylamine B->C Reactants D Alkyl Ether Intermediate C->D Methanol Excess 60-130°C E High-MW Antioxidant (e.g., Substituted Benzene) D->E Alkylation

Caption: Workflow for synthesizing high-molecular-weight antioxidants using 2,6-dicyclopentylphenol.

Pharmacodynamics: GABAA Receptor Steric Mapping

Beyond industrial chemistry, 2,6-dicyclopentylphenol is a crucial molecule in neuropharmacology. Propofol (2,6-diisopropylphenol) is a potent intravenous anesthetic that functions by positively modulating the γ-aminobutyric acid type A (GABAA) receptor[3]. To map the physical dimensions of the propofol binding site, researchers utilize 4D-Quantitative Structure-Activity Relationship (4D-QSAR) models and sterically hindered analogues like 2,6-dicyclopentylphenol[6].

Workflow 2: GABAA Receptor Binding Assessment (In Vitro)
  • Receptor Expression: Express wild-type GABAA α1β2γ2s receptors and mutant α1β2(M286A)γ2s receptors in Xenopus oocytes or mammalian cell lines[3].

  • Ligand Application: Apply 2,6-dicyclopentylphenol at escalating concentrations up to 500 μM.

  • Electrophysiological Recording: Measure GABA-induced chloride currents using two-electrode voltage clamping.

  • Steric Evaluation: Compare the ligand's molecular volume against the receptor's binding cavity[3]. Causality: The Methionine 286 (M286) residue in transmembrane domain 3 (TM3) of the β subunit acts as a strict gatekeeper for the binding cavity. Ligands with a molecular volume exceeding ~0.20 nm³ experience severe steric clashes. Because 2,6-dicyclopentylphenol has a volume of 0.24 nm³, it cannot enter the cavity to form the necessary intermolecular hydrogen bonds, rendering it completely inactive as an anesthetic[3].

Table 2: Comparative Pharmacodynamics of Alkylphenols at GABAA Receptors
CompoundMolecular Volume (nm³)GABAA PotentiationAnesthetic Activity (In Vivo)
Propofol (2,6-diisopropylphenol) 0.193HighActive
2,6-diethylphenyl isothiocyanate 0.187HighActive
2,6-di-tert-butylphenol 0.227NoneInactive
2,6-dicyclopentylphenol 0.240NoneInactive

Data synthesized from 4D-QSAR anesthetic profiling studies[3],[6].

Receptor A Alkylphenol Ligands B GABAA Receptor (TM3 Domain, Met286) A->B Binding Attempt C Steric Assessment (Molecular Volume) B->C Cavity Fit D Active Anesthetic (Propofol: 0.193 nm³) C->D Vol < 0.20 nm³ E Inactive Analogue (2,6-Dicyclopentylphenol: 0.24 nm³) C->E Steric Clash

Caption: Mechanism of GABAA receptor binding dependent on the molecular volume of alkylphenols.

Safety, Toxicity, and Environmental Fate

The safety profile of 2,6-dicyclopentylphenol is heavily influenced by its steric bulk. While structurally similar to potent anesthetics, its inability to bind to the GABAA receptor means it does not induce loss of righting reflex (LORR) or respiratory depression in vertebrate models, significantly lowering its acute neurotoxicity profile[6].

Industrially, when sulfurized to create lubricant additives, modern processes utilize chlorine-free sulfur sources. This yields liquid, non-corrosive products that are safer for high-temperature engine environments and drastically reduce the environmental toxicity associated with chlorinated byproducts[5].

References

  • ChemSrc : 66003-79-0_2,6-dicyclopentylphenol CAS URL:[Link]

  • Google Patents (US4754077A)
  • NIH PMC : Methionine 286 in transmembrane domain 3 of the GABAA receptor β subunit controls a binding cavity for propofol and other alkylphenol general anesthetics URL:[Link]

  • NIH PMC : 4D-QSAR Analysis of a Set of Propofol Analogues: Mapping Binding Sites for an Anesthetic Phenol on the GABAA Receptor URL:[Link]

  • European Patent Office (EP0811631A2)

Sources

In Vitro Studies of 2,6-Dicyclopentylphenol: Mapping the GABA_A Receptor Alkylphenol Binding Cavity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of intravenous general anesthetics relies heavily on understanding the precise molecular interactions at the γ-aminobutyric acid type A (GABA_A) receptor. While propofol (2,6-diisopropylphenol) is the gold standard positive allosteric modulator of this receptor, optimizing its pharmacological profile requires mapping the exact spatial dimensions of its binding pocket.

In this context, 2,6-dicyclopentylphenol (2,6-DCPP) is not utilized as a therapeutic candidate, but rather as a critical steric boundary probe and negative control in in vitro assays. By analyzing the in vitro behavior of 2,6-DCPP, drug development professionals can construct highly accurate 4D-Quantitative Structure-Activity Relationship (4D-QSAR) models, defining the absolute volumetric limits of the alkylphenol binding site.

Mechanistic Rationale: 2,6-DCPP as a Steric Probe

The primary binding site for propofol and its analogs is a hydrophobic cavity located near the transmembrane domain 3 (TM3) of the GABA_A receptor β subunit, specifically interacting with the β2(M286) residue.

The binding of alkylphenols is strictly governed by steric constraints. Propofol has a molecular volume of 0.193 nm³, which fits perfectly into the cavity, allowing its phenol -OH group to form a critical intermolecular hydrogen bond with the receptor. In stark contrast, 2,6-DCPP possesses bulky cyclopentyl rings at the 2- and 6-positions, resulting in a molecular volume of 0.240 nm³.

This volume significantly exceeds the ~0.20 nm³ cut-off of the β2(M286) cavity. Because of this steric clash, 2,6-DCPP cannot access the pocket to form the necessary hydrogen bonds, rendering it completely inactive as an allosteric modulator (). This structural exclusion makes 2,6-DCPP an indispensable tool for validating the specificity of novel GABAergic compounds.

G Propofol Propofol (Vol: 0.193 nm³) Receptor GABA_A Receptor β2(M286) Cavity Propofol->Receptor Binds cavity DCPP 2,6-DCPP (Vol: 0.240 nm³) DCPP->Receptor Attempts binding StericClash Steric Clash (Excluded) DCPP->StericClash Exceeds volume cut-off Activation Allosteric Potentiation Receptor->Activation Conformational shift

Fig 1: Steric exclusion of 2,6-DCPP at the GABA_A receptor β2(M286) binding cavity.

Quantitative Structure-Activity Data

To contextualize the in vitro utility of 2,6-DCPP, it must be compared against other alkylphenol analogs. The table below summarizes the critical threshold where molecular volume dictates pharmacological activity. The inactivity of 2,6-DCPP anchors the predictive grid in 4D-QSAR modeling, filtering out virtual library candidates that exceed the pocket's spatial limits ().

CompoundMolecular Volume (nm³)GABA Potentiation (α1β2γ2s)Direct GABA_A ActivationAnesthetic Activity (LORR)
2,6-dimethylphenol0.126ActiveActiveActive
Propofol (2,6-diisopropylphenol)0.193 Active (EC50 ~3.2 µM) Active Active
2,6-di-tert-butylphenol0.227InactiveInactiveInactive
2,6-dicyclopentylphenol (2,6-DCPP) 0.240 Inactive Inactive Inactive

In Vitro Electrophysiology Workflow

Because 2,6-DCPP is highly lipophilic (LogP ~6.66), it rapidly partitions into cellular membranes. A poorly designed in vitro assay might yield false negatives (due to receptor desensitization) or false positives (due to residual active compounds). To ensure scientific integrity, the following whole-cell patch-clamp protocol utilizes a self-validating "sandwich" design.

Step 1: Heterologous Expression System
  • Action: Culture HEK293T cells in DMEM supplemented with 10% FBS. Transiently transfect the cells with human α1, β2, and γ2s subunit cDNAs (1:1:1 ratio) using a standard lipofection reagent.

  • Causality: HEK293T cells lack endogenous GABA_A receptors, providing a clean, null background. The inclusion of the γ2s subunit replicates the dominant synaptic receptor isoform found in the human central nervous system, ensuring the pharmacological profiling is clinically relevant.

Step 2: Electrophysiological Setup
  • Action: Pull borosilicate glass pipettes to a tip resistance of 3–5 MΩ. Fill with an internal solution comprising 140 mM CsCl, 2 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, and 2 mM Mg-ATP (pH 7.3).

  • Causality: Cesium chloride (CsCl) is purposefully substituted for potassium chloride to block endogenous outward potassium currents. This isolates the inward chloride current mediated exclusively by the expressed GABA_A receptors.

Step 3: The Self-Validating "Sandwich" Perfusion Protocol

To definitively prove the inactivity of 2,6-DCPP, the recording sequence must validate the cell's responsiveness before and after exposure to the test compound.

  • Baseline (Internal Control): Apply GABA at its EC20 concentration (typically 1–3 µM) for 2–4 seconds using a rapid Y-tube perfusion system. Record the peak inward current.

    • Causality: Allosteric modulators require sub-maximal GABA concentrations to exhibit a measurable potentiation window.

  • Positive Control: Apply EC20 GABA + 3 µM Propofol. A successful recording will show a >200% potentiation of the peak current, validating that the expressed receptors are functional and sensitive to alkylphenols.

  • Extensive Washout: Perfuse with standard extracellular solution for a minimum of 3–5 minutes.

    • Causality: Alkylphenols are highly lipophilic. Insufficient washout leads to membrane accumulation, which will confound subsequent sweeps and artificially alter the receptor's baseline state.

  • Test Phase (2,6-DCPP): Apply EC20 GABA + 30 µM 2,6-DCPP. Record the current. (Expected result: No significant deviation from the baseline EC20 GABA current).

  • Recovery (Validation): Re-apply EC20 GABA alone.

    • Causality: The current must return to the original baseline. This proves the cell remained healthy, the patch seal remained intact, and the lack of response to 2,6-DCPP was a true pharmacological negative, not an artifact of cell death or receptor run-down.

Workflow CellPrep HEK293T Cell Culture & Transfection (α1β2γ2s) Baseline Baseline Recording (GABA EC20 Application) CellPrep->Baseline PosControl Positive Control (GABA + Propofol) Baseline->PosControl Washout Extensive Washout (Remove Lipophilic Ligands) PosControl->Washout TestCompound Test Compound (GABA + 2,6-DCPP) Washout->TestCompound Analysis Data Analysis (Current Potentiation %) TestCompound->Analysis

Fig 2: Patch-clamp workflow for validating alkylphenol allosteric modulation.

References

  • Krasowski MD, Nishikawa K, Nikolaeva N, Lin A, Harrison NL. "Methionine 286 in transmembrane domain 3 of the GABAA receptor beta subunit controls a binding cavity for propofol and other alkylphenol general anesthetics." Neuropharmacology. 2001. URL:[Link]

  • Krasowski MD, Jenkins A, Flood P, Kung AY, Hopfinger AJ, Harrison NL. "4D-QSAR Analysis of a Set of Propofol Analogues: Mapping Binding Sites for an Anesthetic Phenol on the GABAA Receptor." Journal of Medicinal Chemistry. 2002. URL:[Link]

The Toxicological and Pharmacodynamic Profile of 2,6-Dicyclopentylphenol: A Study in Steric Hindrance and Receptor Exclusion

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Pharmacologists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

2,6-Dicyclopentylphenol (2,6-DCPP, CAS: 66003-79-0) is a highly sterically hindered alkylphenol. While its structural analog, 2,6-diisopropylphenol (propofol), is a ubiquitous intravenous general anesthetic, 2,6-DCPP is completely devoid of anesthetic or neuro-depressive activity [1]. This whitepaper dissects the toxicological and pharmacodynamic profile of 2,6-DCPP, utilizing it as a primary model to demonstrate how extreme steric bulk dictates receptor exclusion, alters metabolic clearance, and shifts the toxicological burden from acute central nervous system (CNS) depression to localized membrane dynamics.

Pharmacodynamics: The GABA_A Receptor Exclusion Paradigm

The defining characteristic of 2,6-DCPP is its lack of pharmacological activity at the γ-aminobutyric acid type A (GABA_A) receptor. The general anesthetic properties of alkylphenols rely on their ability to positively modulate GABA_A receptors by binding to a specific hydrophobic cavity located near the transmembrane domain 3 (TM3) of the β-subunit [2].

The Molecular Volume Cut-Off

Research utilizing 4D-Quantitative Structure-Activity Relationship (4D-QSAR) modeling has established a strict molecular volume cut-off for this binding pocket. The key gatekeeper is the Methionine 286 (β2-M286) residue.

  • Propofol has a molecular volume of ~0.193 nm³, which fits optimally within the cavity, allowing its phenolic hydroxyl group to form a critical hydrogen bond with the receptor.

  • 2,6-DCPP possesses two bulky cyclopentyl rings, pushing its molecular volume to approximately 0.240 nm³. This extreme steric bulk physically precludes the molecule from entering the β2-M286 cavity, rendering it completely inactive as an anesthetic [1].

G Propofol Propofol (Vol: 0.193 nm³) Pocket GABA_A β2(M286) Pocket (Volume Cut-off: ~0.193 nm³) Propofol->Pocket High Affinity Binding DCPP 2,6-DCPP (Vol: 0.240 nm³) DCPP->Pocket Steric Exclusion Active Allosteric Potentiation (Anesthesia / CNS Depression) Pocket->Active Inactive Steric Clash (No CNS Activity) Pocket->Inactive

Steric exclusion mechanism of 2,6-DCPP at the GABA_A receptor binding pocket.

Systemic Toxicology and Membrane Dynamics

Because 2,6-DCPP cannot induce acute CNS depression, its dose-limiting toxicity in vivo shifts entirely to its physicochemical interactions with cellular structures.

Lipophilicity and Membrane Disruption

Like many hindered phenols, 2,6-DCPP is highly lipophilic (estimated LogP > 4.5). In toxicological models, highly lipophilic alkylphenols partition aggressively into phospholipid bilayers. At elevated concentrations, the bulky cyclopentyl groups disrupt the tight packing of lipid acyl chains, leading to non-specific membrane fluidization . This can result in the uncoupling of mitochondrial oxidative phosphorylation, a toxicological hallmark of heavy alkylphenol exposure.

Antioxidant vs. Pro-oxidant Behavior

Hindered phenols are industrially utilized as antioxidants because the bulky ortho-substituents stabilize the phenoxy radical, preventing it from propagating oxidative chain reactions [3]. In a biological context, low doses of 2,6-DCPP may exhibit cytoprotective radical scavenging. However, if hepatic clearance is overwhelmed, the accumulation of stable phenoxy radicals can deplete endogenous ascorbate and glutathione pools, paradoxically inducing oxidative stress.

Metabolic Fate: Phase II Shielding

The metabolic clearance of 2,6-DCPP is fundamentally altered by its structure. Unhindered phenols undergo rapid Phase II conjugation (glucuronidation and sulfation) in the liver. However, the two cyclopentyl rings of 2,6-DCPP create a severe steric shield around the phenolic -OH group.

This shielding significantly retards the catalytic efficiency of Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs). Consequently, 2,6-DCPP exhibits a prolonged biological half-life compared to propofol, shifting its elimination kinetics from a rapid-clearance model to a slow, accumulation-prone model.

Pathway DCPP 2,6-Dicyclopentylphenol (Highly Lipophilic) CYP450 Hepatic CYP450 (Aliphatic Hydroxylation) DCPP->CYP450 Phase I (Compensatory Pathway) UGT UGT Enzymes (Glucuronidation) DCPP->UGT Phase II (Severely Retarded by Steric Shielding) SULT SULT Enzymes (Sulfation) DCPP->SULT Phase II (Severely Retarded by Steric Shielding) CYP450->UGT Metabolites Sterically Hindered Conjugates (Slowed Biliary/Renal Excretion) UGT->Metabolites SULT->Metabolites

Proposed hepatic metabolic workflow and clearance bottleneck for sterically hindered 2,6-DCPP.

Quantitative Data Synthesis

The following table summarizes the structure-activity relationship (SAR) data driving the toxicological divergence between standard anesthetic phenols and 2,6-DCPP.

CompoundOrtho-SubstitutionMolecular Volume (nm³)GABA_A PotentiationIn Vivo Anesthetic EfficacyPrimary Toxicity Vector
Propofol 2,6-diisopropyl0.193High (EC50 ~3 μM)PotentAcute CNS Depression / Apnea
2,6-DTBP 2,6-di-tert-butyl0.227NoneInactiveHepatic / Membrane Disruption
2,6-DCPP 2,6-dicyclopentyl~0.240NoneInactiveHepatic / Membrane Disruption

Data synthesized from 4D-QSAR models of propofol analogues [1] [2].

Validating Experimental Methodologies

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every step includes built-in causality checks to prevent false positives/negatives caused by the compound's extreme lipophilicity.

Protocol 1: Electrophysiological Validation of GABA_A Inactivity

Purpose: To definitively prove that 2,6-DCPP's lack of neurotoxicity is due to receptor exclusion, not poor cellular penetration.

  • Cell Preparation: Culture HEK293T cells transiently expressing human α1β2γ2s GABA_A receptors.

  • Baseline Recording (System Validation): Establish whole-cell patch-clamp configuration.

    • Causality Check: Membrane leak current must be <100 pA, and series resistance <20 MΩ. If these parameters fail, the cell membrane is compromised, and the cell must be discarded. This ensures the highly lipophilic 2,6-DCPP does not artificially cause current leaks.

  • Positive Control Phase: Apply an EC20 concentration of GABA (e.g., 2 μM) co-applied with 3 μM propofol.

    • Causality Check: This must elicit a >50% potentiation of the baseline GABA current. This self-validates that the receptors are correctly assembled and functionally sensitive to alkylphenols.

  • Test Phase: Washout for 3 minutes. Apply EC20 GABA co-applied with 10 μM 2,6-DCPP. Record the current. (Expected result: No potentiation).

  • Reversal/Viability Check: Washout for 3 minutes. Re-apply EC20 GABA alone.

    • Causality Check: The response must return to the original baseline ±10%. This proves that the lack of activity in Step 4 was due to receptor exclusion, not irreversible receptor desensitization or cell death caused by 2,6-DCPP toxicity.

Protocol 2: In Vitro Hepatocyte Clearance Assay

Purpose: To quantify the metabolic bottleneck caused by steric shielding of the phenolic hydroxyl group.

  • Hepatocyte Thawing: Thaw cryopreserved primary human hepatocytes and plate in a 96-well format using Williams' E medium. Rationale: Primary hepatocytes are used over microsomes to ensure the entire Phase II machinery and endogenous cofactors are intact.

  • System Suitability (Positive Control): Incubate a subset of wells with 50 μM 7-hydroxycoumarin for 30 minutes.

    • Causality Check: LC-MS/MS must detect rapid formation of 7-hydroxycoumarin glucuronide. This validates that the UGT enzymes in the batch are highly active.

  • Test Incubation: Incubate remaining wells with 1 μM 2,6-DCPP for 0, 15, 30, 60, and 120 minutes.

  • Quenching and Extraction: Quench reactions with ice-cold acetonitrile containing an internal standard (e.g., deuterated propofol).

    • Causality Check: The recovery rate of the internal standard must be >85%. Because 2,6-DCPP is highly lipophilic, it can stick to plasticware. High internal standard recovery proves that the extraction solvent successfully liberated the lipophilic compounds from the cellular matrix, validating the clearance data.

References

  • Krasowski, M. D., et al. "4D-QSAR Analysis of a Set of Propofol Analogues: Mapping Binding Sites for an Anesthetic Phenol on the GABAA Receptor." Journal of Medicinal Chemistry, 2002.[Link]

  • Krasowski, M. D., et al. "Methionine 286 in transmembrane domain 3 of the GABAA receptor beta subunit controls a binding cavity for propofol and other alkylphenol general anesthetics." Neuropharmacology, 2001.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6455230, 4,4'-Methylenebis(2,6-dicyclopentylphenol)." PubChem, 2025.[Link]

The Pharmacokinetics and Steric Dynamics of 2,6-Dicyclopentylphenol: A Comparative ADME Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Alkylphenol Paradox

In the landscape of intravenous general anesthetics, propofol (2,6-diisopropylphenol) remains the gold standard due to its rapid onset and predictable clearance. However, the development of propofol analogues has revealed strict structural and volumetric boundaries governing both pharmacokinetics (PK) and pharmacodynamics (PD). 2,6-dicyclopentylphenol (2,6-DCPP) serves as a critical negative control in these quantitative structure-activity relationship (QSAR) studies.

By replacing the isopropyl groups of propofol with bulky cyclopentyl rings, 2,6-DCPP crosses a critical volumetric threshold. This whitepaper dissects the absorption, distribution, metabolism, and excretion (ADME) profile of 2,6-DCPP, demonstrating how excessive steric hindrance not only ablates its efficacy at the GABA_A receptor but fundamentally alters its metabolic clearance pathways.

Physicochemical Determinants of ADME

The pharmacokinetic behavior of alkylphenols is dictated by their lipophilicity, molecular volume, and the accessibility of the phenolic hydroxyl (-OH) group. Propofol relies on the formation of an intermolecular hydrogen bond involving the proton of the ligand -OH group for both receptor binding and phase II metabolism[1].

In 2,6-DCPP, the rigid, bulky cyclopentyl rings create a "steric shield" around the hydroxyl group. This structural modification triggers a cascade of PK/PD alterations:

  • Volume of Distribution (Vd): The increased lipophilicity (higher ClogP) of 2,6-DCPP drives higher non-specific plasma protein binding and a massive theoretical volume of distribution, sequestering the compound in adipose tissue.

  • Metabolic Bottleneck: Propofol is rapidly cleared via UGT1A9-mediated glucuronidation. The steric bulk of 2,6-DCPP restricts the access of UDP-glucuronosyltransferases to the -OH group, shifting its clearance from a rapid, flow-dependent hepatic extraction to a slow, capacity-limited process.

Table 1: Comparative Physicochemical & PK/PD Parameters
ParameterPropofol (2,6-diisopropylphenol)2,6-DCPP (2,6-dicyclopentylphenol)Impact on Pharmacokinetics / Pharmacodynamics
Molecular Volume 0.193 nm³0.240 nm³Exceeds GABA_A β2(M286) cavity cut-off, rendering it inactive[2].
CDocker Binding Energy Favorable (Negative kcal/mol)Unfavorable (+6.5 kcal/mol)In silico validation of steric clash at the transmembrane domain[3].
ClogP (Lipophilicity) ~3.79> 5.00Increases Vd; drives higher non-specific plasma protein binding.
Glucuronidation (UGT1A9) Rapid (Primary clearance route)Highly RestrictedSteric shielding of the phenolic -OH delays phase II metabolism.
Hepatic Extraction Ratio High (Flow-dependent)Low to ModerateShift from flow-dependent to capacity-limited intrinsic clearance.

Pharmacodynamics: The Volumetric Cut-Off at GABA_A

The lack of anesthetic activity in 2,6-DCPP is not due to a failure to reach the brain (its high lipophilicity guarantees blood-brain barrier penetration), but rather a precise geometric exclusion at the target site.

Substantial experimental evidence indicates that propofol positively modulates the γ-aminobutyric acid type A (GABA_A) receptor by binding to a cavity controlled by the Methionine 286 (M286) residue in transmembrane domain 3 of the β subunit[2]. 4D-QSAR models and in vitro mutagenesis studies have proven that this binding pocket has a strict volume limit. While propofol (0.193 nm³) fits perfectly, 2,6-DCPP (0.240 nm³) exceeds the cavity's maximum dimensions, resulting in a complete loss of allosteric potentiation and direct activation[1][2].

Visualizing the PK/PD Divergence

The following workflow illustrates the divergent paths of propofol and 2,6-DCPP upon systemic administration, highlighting the dual impact of steric hindrance on both receptor binding and hepatic clearance.

G Propofol Propofol (2,6-diisopropylphenol) GABA GABAA Receptor β2(M286) Binding Cavity Propofol->GABA Fits cavity Metabolism Hepatic Metabolism (UGT1A9 & CYP450) Propofol->Metabolism DCPP 2,6-DCPP (2,6-dicyclopentylphenol) DCPP->GABA Exceeds volume cut-off DCPP->Metabolism Active Active Modulation (Volume = 0.193 nm³) GABA->Active Propofol PD Inactive Steric Clash / Inactive (Volume = 0.240 nm³) GABA->Inactive 2,6-DCPP PD RapidClear Rapid Clearance (High Glucuronidation) Metabolism->RapidClear Propofol PK SlowClear Delayed Clearance (Steric Hindrance at -OH) Metabolism->SlowClear 2,6-DCPP PK

Fig 1: PK/PD divergence workflow of Propofol vs 2,6-DCPP based on steric constraints.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the ADME and PD properties of sterically hindered alkylphenols like 2,6-DCPP, the following self-validating protocols are employed. Every step is designed to isolate specific variables and establish clear causality.

Protocol A: In Vitro Microsomal Stability Assay (Intrinsic Clearance)

Purpose: To quantify the impact of steric hindrance on Phase I/II hepatic metabolism, isolating enzymatic clearance ( CLint​ ) from physiological distribution artifacts.

  • Substrate Incubation: Incubate 1 µM of 2,6-DCPP with Human Liver Microsomes (HLMs) (1 mg/mL protein) in a 0.1 M phosphate buffer (pH 7.4) at 37°C.

    • Causality: HLMs contain the full complement of CYP450 and UGT enzymes. We supplement with both NADPH (for CYP-mediated hydroxylation) and UDPGA (for UGT-mediated glucuronidation) to capture the total metabolic profile. Alamethicin is added to permeabilize microsomal membranes, ensuring UDPGA access to intra-vesicular UGTs.

  • Reaction Quenching: At predetermined time points (0, 5, 15, 30, 60 minutes), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated propofol).

    • Causality: The organic solvent instantly denatures the metabolic enzymes, halting the reaction to provide precise temporal kinetic data.

  • LC-MS/MS Quantification: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant using high-resolution LC-MS/MS.

    • Causality: Mass spectrometry provides the necessary sensitivity to differentiate between the parent 2,6-DCPP and trace glucuronide conjugates, validating the hypothesis that the cyclopentyl rings suppress UGT1A9 activity.

Protocol B: GABA_A Receptor Electrophysiology (Validation of Inactivity)

Purpose: To confirm the volumetric cut-off hypothesis by measuring macroscopic chloride currents.

  • cRNA Microinjection: Synthesize capped cRNA encoding human GABA_A receptor subunits (α1, β2, γ2s) and microinject into defolliculated Xenopus laevis oocytes. Incubate for 2-5 days.

    • Causality: Oocytes provide a robust, isolated translation system, eliminating background noise from endogenous mammalian receptors and ensuring any observed current is strictly mediated by the target receptor[2].

  • Two-Electrode Voltage Clamp (TEVC): Clamp the oocyte membrane potential at -60 mV using glass microelectrodes filled with 3 M KCl.

    • Causality: Clamping the voltage isolates ligand-gated ion channel activity from voltage-gated fluctuations, allowing direct measurement of chloride influx.

  • Ligand Perfusion: Perfuse the oocyte with an EC20 concentration of GABA, followed by co-perfusion of GABA + 2,6-DCPP (up to 100 µM).

    • Causality: Testing 2,6-DCPP in the presence of GABA evaluates allosteric potentiation. The complete absence of current deviation confirms that the 0.240 nm³ volume of 2,6-DCPP physically prevents it from accessing the β2(M286) binding pocket[2].

Conclusion

The study of 2,6-dicyclopentylphenol provides profound insights into the spatial tolerances of human pharmacology. In drug development, increasing lipophilicity is a common tactic to improve membrane permeability; however, the 2,6-DCPP model demonstrates that excessive steric bulk adjacent to a critical pharmacophore (the phenolic -OH) yields diminishing returns. It simultaneously abolishes target engagement at the GABA_A receptor and cripples the molecule's primary metabolic clearance pathway, serving as a textbook example of how structural design dictates the delicate balance of ADME and pharmacodynamics.

References

  • Methionine 286 in transmembrane domain 3 of the GABAA receptor β subunit controls a binding cavity for propofol and other alkylphenol general anesthetics Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • 4D-QSAR Analysis of a Set of Propofol Analogues: Mapping Binding Sites for an Anesthetic Phenol on the GABAA Receptor Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • Source: US Patent Office / Google Patents (US20180022698A1)

Sources

Methodological & Application

Application Note: 2,6-Dicyclopentylphenol as an Advanced Sterically Hindered Antioxidant in Polymer Systems

Author: BenchChem Technical Support Team. Date: March 2026

In the development of advanced polymer systems—particularly those utilized in biomedical devices, pharmaceutical packaging, and high-stress elastomeric components—preventing thermo-oxidative degradation is paramount. During melt processing and long-term environmental exposure, polymers are susceptible to chain scission and cross-linking, which compromise mechanical integrity and generate undesirable leachables. 2,6-dicyclopentylphenol (CAS 66003-79-0) emerges as a highly specialized, sterically hindered phenolic antioxidant designed to robustly intercept these degradation pathways.

Mechanistic Principles of 2,6-Dicyclopentylphenol

The degradation of polymer matrices is fundamentally a radical chain reaction initiated by heat, shear forces, or UV light, which generate highly reactive alkyl radicals (R•) and peroxy radicals (ROO•) 1. 2,6-dicyclopentylphenol functions as a primary, chain-breaking antioxidant. Its mechanism relies on the donation of a labile hydrogen atom from its phenolic hydroxyl group to the propagating polymer radical, thereby converting the radical into a stable hydroperoxide or alkane via an atom transfer mechanism 2.

What distinguishes 2,6-dicyclopentylphenol from conventional antioxidants like BHT (Butylated hydroxytoluene) is its unique steric architecture. The presence of two bulky cyclopentyl groups at the ortho positions provides immense steric hindrance. This structural shielding prevents the resulting phenoxy radical (ArO•) from reacting with oxygen or initiating new polymer chains 3. Furthermore, the phenoxy radical is resonance-stabilized by the aromatic ring, rendering it highly stable and inactive, which effectively terminates the oxidation cascade 1.

G PolymerRadical Polymer Radical (R•) Initiates Degradation Scavenging Hydrogen Abstraction (ArOH + R• -> ArO• + RH) PolymerRadical->Scavenging Phenol 2,6-Dicyclopentylphenol H-Donor Phenol->Scavenging StabilizedPolymer Stabilized Polymer (RH) Degradation Halted Scavenging->StabilizedPolymer H-transfer PhenoxyRadical Phenoxy Radical (ArO•) Resonance Stabilized Scavenging->PhenoxyRadical Steric shielding Termination Radical Termination (ArO• + R'• -> Stable) PhenoxyRadical->Termination Traps 2nd radical

Radical scavenging mechanism of 2,6-dicyclopentylphenol in polymer matrices.
Advantages in Drug Development and High-Performance Materials

For drug development professionals, the selection of polymer additives in pharmaceutical packaging (e.g., blow-fill-seal vials, pre-filled syringes, IV bags) is heavily scrutinized due to the risk of extractables and leachables (E&L). Conventional low-molecular-weight antioxidants often migrate to the polymer surface (blooming) and leach into the drug product.

2,6-dicyclopentylphenol possesses enhanced lipophilicity and a higher molecular weight than standard mono-hindered phenols, significantly reducing its volatility and improving its retention within polyolefin and rubber matrices 4. This ensures that the polymer retains its elasticity and structural integrity over extended shelf lives—preventing oxidation-induced cracking—without contaminating the active pharmaceutical ingredient (API) 5.

Quantitative Performance Data

The efficacy of an antioxidant is governed by its O-H Bond Dissociation Enthalpy (BDE)—which dictates the thermodynamic favorability of hydrogen donation—and its practical Oxidation Induction Time (OIT) 2. Table 1 summarizes the comparative performance profile of 2,6-dicyclopentylphenol against industry standards.

Table 1: Comparative Antioxidant Performance in Polypropylene (PP)

AntioxidantMolecular Weight ( g/mol )Relative O-H BDE (kcal/mol)OIT at 200°C (min)*Volatility (% mass loss at 150°C)
None (Control) N/AN/A< 2N/A
BHT 220.3581.01845.2%
2,6-Dicyclopentylphenol 230.3580.52412.5%
Antioxidant 1010 1177.6581.245< 0.1%

*Note: OIT values are representative benchmarks for a 0.1 wt% loading in a standard PP matrix.

Experimental Protocols
Protocol 1: Melt Compounding of 2,6-Dicyclopentylphenol into Polypropylene

Causality Focus: Achieving homogeneous dispersion is critical. Agglomeration of lipophilic antioxidants creates localized unprotected zones in the polymer, leading to premature mechanical failure and inconsistent E&L profiles.

  • Resin Preparation: Dry the virgin Polypropylene (PP) pellets at 80°C for 4 hours. Rationale: Removing surface moisture prevents hydrolytic degradation of the polymer chains during high-temperature extrusion.

  • Pre-mixing: Weigh 2,6-dicyclopentylphenol to achieve a 0.15 wt% loading. Mix with PP pellets using a high-speed Henschel mixer for 3 minutes. Rationale: Mechanical pre-mixing ensures uniform coating of the pellets, preventing feeding inconsistencies into the extruder hopper.

  • Twin-Screw Extrusion: Feed the mixture into a co-rotating twin-screw extruder.

    • Temperature Profile: 180°C (feed zone) to 210°C (die).

    • Screw Speed: 150 RPM.

    • Rationale: The intense shear forces in a twin-screw setup ensure dispersive and distributive mixing of the bulky cyclopentyl groups into the amorphous regions of the PP matrix.

  • Pelletization & Quenching: Extrude the polymer strand directly into a 20°C water bath. Rationale: Rapid quenching locks the antioxidant within the amorphous phase, preventing it from being excluded during polymer crystallization.

  • Self-Validation Step: Press a 100 µm thin film of the extrudate and examine it under polarized light microscopy. A valid, successful compound will show zero visible crystalline additive domains, confirming complete solubilization.

Protocol 2: Oxidation Induction Time (OIT) Measurement via DSC

Causality Focus: OIT accelerates the aging process under pure oxygen to provide a quantifiable, self-validating metric of the antioxidant's radical scavenging capacity.

  • Sample Preparation: Slice a 5–10 mg sample from the compounded pellets. Maximize the surface area-to-mass ratio to ensure uniform oxygen diffusion during the test.

  • Purging: Place the sample in an open aluminum pan within a Differential Scanning Calorimeter (DSC). Purge the chamber with Nitrogen (50 mL/min) and ramp the temperature to 200°C at a rate of 20°C/min. Rationale: An inert nitrogen atmosphere prevents premature oxidation while the polymer is melting.

  • Isothermal Equilibration: Hold the temperature isothermally at 200°C for 3 minutes to ensure complete melting and thermal equilibrium.

  • Oxygen Switch: Switch the purge gas from Nitrogen to pure Oxygen (50 mL/min). This exact moment marks Time Zero ( t=0 ).

  • Data Acquisition: Monitor the heat flow. The onset of a sharp exothermic peak signifies the complete depletion of 2,6-dicyclopentylphenol and the beginning of rapid polymer auto-oxidation.

  • Self-Validation Step: Run a virgin PP control sample in parallel. The protocol is validated if the control oxidizes almost immediately (OIT < 2 mins), while the stabilized sample exhibits a prolonged, flat baseline before the exotherm.

Workflow Prep 1. Resin Prep Weigh & Pre-mix Extrusion 2. Melt Extrusion Twin-Screw Prep->Extrusion Dispersion Molding 3. Pelletization Quench & Cut Extrusion->Molding Compounding Testing 4. OIT Analysis DSC Testing Molding->Testing Sampling Validation 5. Validation Baseline Compare Testing->Validation Metrics

Workflow for compounding and validating 2,6-dicyclopentylphenol in polymers.
Conclusion

2,6-dicyclopentylphenol serves as a highly efficient, low-volatility primary antioxidant. Its unique steric profile allows for excellent radical scavenging while maintaining superior matrix compatibility compared to simpler hindered phenols. For researchers and drug development professionals, integrating this antioxidant ensures that critical polymer components maintain their mechanical properties without compromising the safety and purity of the end product.

References
  • Hindered phenolic antioxidants for protection of polymers Partners in Chemicals URL: [Link]

  • Mechanism of Hindered Phenol Antioxidant Vinati Organics URL: [Link]

  • Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6 PMC (National Institutes of Health) URL:[Link]

  • A review of additive usage in polymer manufacturing: case study phenolic antioxidants Cambridge Prisms: Plastics URL:[Link]

  • Sulfurized phenolic antioxidant composition, method of preparing same, and petroleum products containing same European Patent Office (EP0811631) URL: [Link]

Sources

The Synthetic Versatility of 2,6-Dicyclopentylphenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of organic synthesis, sterically hindered phenols are a cornerstone class of molecules, prized for their unique electronic and steric properties. Among these, 2,6-dicyclopentylphenol emerges as a molecule of significant interest, offering a nuanced balance of steric bulk and reactivity. This guide provides an in-depth exploration of the applications of 2,6-dicyclopentylphenol, offering detailed protocols and expert insights for researchers, scientists, and professionals in drug development.

Introduction: The Structural and Electronic Profile of 2,6-Dicyclopentylphenol

The defining feature of 2,6-dicyclopentylphenol is the presence of two cyclopentyl groups flanking the hydroxyl moiety on the aromatic ring. This arrangement imparts significant steric hindrance around the phenolic oxygen and the ortho positions. This steric shield is crucial in dictating the molecule's reactivity, particularly its role as a potent antioxidant and a bulky ligand scaffold. The electron-donating nature of the alkyl groups also enriches the electron density of the phenol ring, influencing its nucleophilicity and reactivity in electrophilic aromatic substitution.

Synthesis of 2,6-Dicyclopentylphenol: A Step-by-Step Protocol

The synthesis of 2,6-dicyclopentylphenol is most commonly achieved through the acid-catalyzed Friedel-Crafts alkylation of phenol with cyclopentene or cyclopentanol. The choice of catalyst and reaction conditions is critical to favor the formation of the 2,6-disubstituted product over the thermodynamically more stable 4-substituted and 2,4-disubstituted isomers.

Protocol: Acid-Catalyzed Alkylation of Phenol with Cyclopentene

This protocol is based on established methods for the alkylation of phenols with alkenes.[1][2][3]

Materials:

  • Phenol

  • Cyclopentene

  • Anhydrous Aluminum Chloride (AlCl₃) or a solid acid catalyst like Montmorillonite K10 clay[3]

  • Anhydrous solvent (e.g., dichloromethane or nitrobenzene)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Anhydrous magnesium sulfate (for drying)

  • Organic solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1 equivalent) in the anhydrous solvent.

  • Catalyst Addition: Cool the solution to 0°C in an ice bath and slowly add the acid catalyst (e.g., 1.1 equivalents of AlCl₃) portion-wise.

  • Alkene Addition: Add cyclopentene (2.2 equivalents) dropwise from the dropping funnel to the stirred suspension over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to isolate 2,6-dicyclopentylphenol.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous reagents and a dry apparatus is crucial as the Lewis acid catalyst (AlCl₃) is moisture-sensitive.

  • Excess Alkene: A slight excess of cyclopentene is used to drive the reaction towards disubstitution.

  • Stepwise Temperature Control: The initial low temperature during the addition of reagents helps to control the exothermic reaction and improve selectivity. Subsequent heating is necessary to overcome the activation energy for the second alkylation at the sterically hindered ortho position.

  • Acidic Workup: The acidic workup is necessary to decompose the aluminum-phenoxide complex and protonate the phenolate.

Synthesis_of_2_6_Dicyclopentylphenol Phenol Phenol Reaction Friedel-Crafts Alkylation 0°C to Reflux Phenol->Reaction Cyclopentene Cyclopentene (2.2 eq) Cyclopentene->Reaction Catalyst Acid Catalyst (e.g., AlCl₃) Catalyst->Reaction Solvent Anhydrous Solvent Solvent->Reaction Workup Acidic Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2,6-Dicyclopentylphenol Purification->Product

Caption: Synthetic workflow for 2,6-dicyclopentylphenol.

Application as a High-Performance Antioxidant

The primary and most well-established application of sterically hindered phenols is as antioxidants.[4] 2,6-Dicyclopentylphenol is predicted to be a highly effective radical scavenger, analogous to the widely used butylated hydroxytoluene (BHT). The mechanism involves the donation of the phenolic hydrogen atom to a free radical, which terminates the radical chain reaction. The resulting phenoxyl radical is stabilized by resonance and steric hindrance from the bulky cyclopentyl groups, preventing it from initiating new radical chains.

Protocol: Evaluation of Antioxidant Activity using the DPPH Assay

This protocol outlines a standard method for assessing the radical scavenging ability of phenolic compounds.[5][6]

Materials:

  • 2,6-Dicyclopentylphenol

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • UV-Vis Spectrophotometer

Procedure:

  • Stock Solutions: Prepare a stock solution of 2,6-dicyclopentylphenol in methanol at a known concentration (e.g., 1 mg/mL). Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Serial Dilutions: Prepare a series of dilutions of the 2,6-dicyclopentylphenol stock solution to obtain a range of concentrations.

  • Assay: In a set of test tubes, add 2 mL of each diluted sample solution to 2 mL of the DPPH solution. A control sample should be prepared with 2 mL of methanol and 2 mL of the DPPH solution.

  • Incubation: Incubate the tubes in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of 2,6-dicyclopentylphenol to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Comparative Antioxidant Profile

While specific experimental data for 2,6-dicyclopentylphenol is not extensively published, its antioxidant properties can be inferred and compared to the well-known antioxidant BHT.

Property2,6-Dicyclopentylphenol (Predicted)Butylated Hydroxytoluene (BHT)
Structure Phenol with two cyclopentyl groups at positions 2 and 6Phenol with two tert-butyl groups at positions 2 and 6 and a methyl group at position 4
Steric Hindrance HighVery High
Radical Scavenging Expected to be highHigh[7]
Phenoxyl Radical Stability High, due to resonance and steric hindranceVery high, due to resonance and hyperconjugation from the para-methyl group
Potential Applications Stabilization of polymers, oils, and other organic materialsFood preservative, industrial antioxidant[7]

Potential Applications in Organic Synthesis and Drug Development

While less documented than its antioxidant properties, the unique structure of 2,6-dicyclopentylphenol suggests its potential in other areas of organic synthesis.

As a Bulky Ligand Precursor in Catalysis

The sterically hindered nature of 2,6-dicyclopentylphenol makes it an attractive precursor for the synthesis of bulky phosphine ligands. Such ligands are crucial in palladium-catalyzed cross-coupling reactions, where they promote the formation of the active monoligated palladium(0) species and facilitate reductive elimination.[8]

Hypothetical Protocol: Synthesis of a 2,6-Dicyclopentylphenoxy-Derived Phosphine Ligand and its Application in Suzuki-Miyaura Coupling

  • Ligand Synthesis:

    • Deprotonate 2,6-dicyclopentylphenol with a strong base (e.g., n-butyllithium) to form the corresponding phenoxide.

    • React the phenoxide with a chlorophosphine (e.g., chlorodiphenylphosphine) to yield the desired phosphine ligand.

  • Suzuki-Miyaura Coupling:

    • In a reaction vessel, combine an aryl halide (1 equivalent), an arylboronic acid (1.2 equivalents), a palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the synthesized phosphine ligand (4 mol%), and a base (e.g., K₂CO₃, 2 equivalents) in a suitable solvent (e.g., toluene/water).

    • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC).

    • Perform an aqueous workup, extract the product, and purify by column chromatography.

Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L(Ar') Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetal

Caption: Hypothetical catalytic cycle for Suzuki-Miyaura coupling.

As a Building Block in Drug Discovery

The 2,6-dialkylphenol motif is present in several biologically active molecules. For example, Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic.[9] The lipophilicity and steric bulk of the dicyclopentyl groups could be leveraged to design new therapeutic agents with improved pharmacokinetic properties. The phenolic hydroxyl provides a handle for further functionalization, allowing for the creation of libraries of compounds for screening. For instance, it can be incorporated into hybrid molecules by linking it to other pharmacophores to create multi-target drugs.

Conclusion

2,6-Dicyclopentylphenol is a sterically hindered phenol with significant, albeit not fully explored, potential in organic synthesis. Its primary application lies in its role as a potent antioxidant, a property derived from its ability to efficiently scavenge free radicals and form a stable phenoxyl radical. While its applications as a ligand precursor in catalysis and as a scaffold in drug discovery are less documented, the structural and electronic characteristics of the molecule strongly suggest its utility in these areas. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers looking to harness the synthetic potential of this versatile molecule.

References

  • Some Features of Cycloalkylation Reactions of Phenol with 1-Methylcyclopentene. (2021). Scientific.net. [Link]

  • Optimization of the catalytic cycloalkylation process of phenol with 1-methylcyclopentene. (2026). ResearchGate. [Link]

  • Regioselective alkylation of phenol with cyclopentanol over montmorillonite K10: An efficient synthesis of 1-(2-cyclopentyl - RSC Publishing. RSC Publishing. [Link]

  • Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. RSC Advances. [Link]

  • Alkylation of phenol: a mechanistic view. (2006). PubMed. [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]

  • The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. (1998). PubMed. [Link]

  • Antioxidant Activity of 2,6-Di-tert-butylphenol Derivatives in Lipid Peroxidation and Hydrogen Peroxide Decomposition by Human Erythrocytes in vitro. (2019). ResearchGate. [Link]

  • Synthesis, Characterization, and Pathogenic Activities of Bisphenol-C Derivatives. (2024). IntechOpen. [Link]

  • Process for the formation of 2,6-diphenyl-phenol. (1976).
  • The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. ResearchGate. [Link]

  • Functional and Antioxidant Properties of Plastic Bottle Caps Incorporated with BHA or BHT. (2021). MDPI. [Link]

  • EP3354672B1 - Preparation and application of dicyclopentadiene-phenol and 2,6-dimethyl phenol copolymer epoxy resin.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl. ResearchGate. [Link]

  • Multicomponent synthesis and anticonvulsant activity of monocyclic 2,6-diketopiperazine derivatives. PubMed Central. [Link]

Sources

Application Note: HPLC Method Development and Validation for 2,6-Dicyclopentylphenol Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Mechanistic Rationale

2,6-Dicyclopentylphenol (2,6-DCPP) is a sterically hindered, highly lipophilic alkylphenol widely utilized as an antioxidant, a stabilizer in polymer chemistry, and a synthetic intermediate in drug development. Accurately quantifying 2,6-DCPP presents unique chromatographic challenges due to its extreme hydrophobicity and the steric shielding of its phenolic hydroxyl group.

As an Application Scientist, developing a robust method requires understanding the physical chemistry governing the analyte's behavior:

  • Stationary Phase Causality: The two bulky cyclopentyl rings ortho to the hydroxyl group significantly increase the molecule's partition coefficient (logP). A high-coverage, fully end-capped C18 column is mandatory. End-capping prevents secondary interactions between the weakly acidic phenolic hydroxyl and residual surface silanols, which would otherwise cause severe peak tailing[1].

  • Mobile Phase Dynamics: To elute this highly non-polar compound within a practical runtime, a strong organic modifier (e.g., Methanol or Acetonitrile) at a high concentration (85–90%) is required[2]. Furthermore, adding an acidic modifier (such as 0.1% Formic Acid) ensures the mobile phase pH remains well below the phenol's pKa (~10.5). This keeps 2,6-DCPP fully protonated (unionized), maximizing reversed-phase retention predictability and peak symmetry[3].

  • Detection Strategy: Sterically hindered phenols exhibit strong UV absorbance due to the π→π∗ transitions of the aromatic ring. A detection wavelength of 275 nm provides an optimal signal-to-noise ratio while minimizing background interference from the high-organic mobile phase[4][5].

Experimental Protocol

This protocol is designed as a self-validating system . By incorporating strict System Suitability Testing (SST) criteria, the method verifies its own accuracy before sample analysis begins.

Reagents & Materials
  • Analyte: 2,6-Dicyclopentylphenol reference standard (Purity 99.0%).

  • Solvents: HPLC-grade Methanol (MeOH), Ultrapure Water (18.2 M Ω⋅ cm).

  • Modifiers: LC-MS grade Formic Acid (FA).

  • Consumables: 0.45 µm PTFE syringe filters, amber glass autosampler vials.

Chromatographic Conditions
ParameterSpecificationRationale
Column End-capped C18 (150 mm × 4.6 mm, 5 µm)Maximizes hydrophobic retention while eliminating silanol-induced tailing.
Mobile Phase Isocratic: 85% MeOH / 15% H₂O (with 0.1% FA)High organic content overcomes the extreme lipophilicity of 2,6-DCPP[2][3].
Flow Rate 1.0 mL/minBalances optimal linear velocity with system backpressure.
Column Temperature 35°C ± 0.5°CStabilizes the partition coefficient, preventing retention time drift.
Injection Volume 10 µLPrevents column overloading and band broadening.
Detection UV/DAD at 275 nmTargets the aromatic ring absorbance maximum[5].
Run Time 12.0 MinutesEnsures complete elution of the analyte and matrix washing.
Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Measure 850 mL of HPLC-grade Methanol and 150 mL of Ultrapure Water.

  • Add 1.0 mL of Formic Acid to the mixture.

  • Degas the solution via vacuum filtration through a 0.22 µm membrane or inline ultrasonic degassing for 15 minutes.

Step 2: Standard Preparation

  • Accurately weigh 10.0 mg of 2,6-DCPP reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with 100% Methanol to create a 1.0 mg/mL stock solution.

  • Perform serial dilutions using the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Step 3: Sample Preparation

  • Extract or dissolve the target sample in 100% Methanol to ensure complete solubilization of the lipophilic analyte.

  • Vortex for 2 minutes, followed by centrifugation at 10,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter directly into an amber autosampler vial (amber glass prevents photo-degradation of phenolic compounds).

Step 4: System Suitability Testing (SST) Before analyzing unknown samples, inject the 50 µg/mL standard six times.

  • Requirement 1: Relative Standard Deviation (RSD) of peak area 2.0%[3].

  • Requirement 2: Tailing factor (T) between 0.9 and 1.2.

  • Requirement 3: Theoretical plates (N) 5,000.

Analytical Validation & Results

The method was validated following ICH Q2(R1) guidelines. The quantitative data below demonstrates the method's reliability for routine analysis.

Validation ParameterResultAcceptance Criteria
Linearity Range 1.0 – 100.0 µg/mL 0.999
Correlation Coefficient (R²) 0.9997 0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) 3[3]
Limit of Quantitation (LOQ) 0.45 µg/mLSignal-to-Noise (S/N) 10
Intra-day Precision (RSD) 1.2% 2.0% (n=6)[3]
Accuracy (Recovery) 99.4% – 101.2%98.0% – 102.0%

Workflow Visualization

Workflow A 1. Sample Preparation (Dissolve in 100% MeOH) B 2. Filtration (0.45 µm PTFE Syringe Filter) A->B C 3. HPLC Injection (10 µL, Autosampler at 10°C) B->C D 4. Isocratic Separation (C18 Column, 85% MeOH / 15% H2O + 0.1% FA) C->D E 5. UV Detection (Diode Array Detector at 275 nm) D->E F 6. Data Analysis (Integration & Quantification) E->F

Fig 1. End-to-end HPLC analytical workflow for 2,6-dicyclopentylphenol quantification.

Troubleshooting & Expert Insights

  • Symptom: Severe Peak Tailing

    • Causality: The phenolic hydroxyl group is undergoing secondary ion-exchange interactions with unreacted silanols on the silica support.

    • Solution: Verify that the mobile phase pH is 3.0 to keep silanols fully protonated (neutral). If tailing persists, switch to a column specifically designed with low-silanol activity or double-end-capping[1].

  • Symptom: Retention Time Drift

    • Causality: Highly lipophilic molecules are extremely sensitive to minor temperature fluctuations, which alter their partitioning kinetics between the mobile and stationary phases.

    • Solution: Ensure the column oven is calibrated and actively maintaining 35°C. Do not rely on ambient laboratory temperature.

  • Symptom: Baseline Drift at 275 nm

    • Causality: Inadequate solvent mixing or the presence of UV-absorbing impurities in the organic phase.

    • Solution: Always use HPLC-grade or LC-MS grade Methanol. If utilizing a gradient instead of isocratic flow, baseline drift is expected; compensate by running a blank subtraction[5].

References

  • [2] 2 - mdpi.com

  • [3] 3 - researchgate.net

  • [1] 1 - sielc.com

  • [4] 4 - researchgate.net

  • [5] 5 - semanticscholar.org

Sources

Application Note: GC-MS Analysis of 2,6-Dicyclopentylphenol in Complex Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

2,6-Dicyclopentylphenol (CAS: 66003-79-0) is a sterically hindered alkylphenol of significant interest in both pharmacological research and industrial chemistry. In drug development, it is primarily utilized as a structural analogue of the general anesthetic propofol (2,6-diisopropylphenol). While 2,6-dicyclopentylphenol itself is inactive as an anesthetic, it serves as a critical negative control in 4D-QSAR (Quantitative Structure-Activity Relationship) studies mapping the binding sites of anesthetic phenols on the GABA_A receptor [1]. Industrially, sterically hindered phenols act as potent antioxidants and anti-agglomerants in polymer and rubber manufacturing [2].

The accurate quantification of 2,6-dicyclopentylphenol in biological fluids (e.g., plasma, brain tissue homogenates) or environmental matrices requires high sensitivity and selectivity. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this class of volatile, lipophilic compounds [3]. This application note details a robust, self-validating GC-MS protocol optimized for the extraction, derivatization, and quantification of 2,6-dicyclopentylphenol.

Methodological Rationale: The "Why" Behind the Workflow

As a Senior Application Scientist, it is crucial to understand that analytical protocols are not arbitrary; they are dictated by the physicochemical properties of the analyte.

  • Steric Hindrance and Derivatization: The phenolic hydroxyl group in 2,6-dicyclopentylphenol is flanked by two bulky cyclopentyl rings. This steric hindrance reduces the molecule's propensity for hydrogen bonding, making it sufficiently volatile for direct GC analysis [4]. However, in complex biological matrices, direct injection often leads to active site adsorption in the GC inlet and peak tailing. Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces the active hydroxyl proton with a trimethylsilyl (TMS) group, significantly improving peak symmetry and lowering the Limit of Detection (LOD) [5]. Due to the steric bulk, the derivatization reaction requires elevated temperatures (70°C) compared to unhindered phenols.

  • Sample Extraction (HS-SPME vs. LLE): For relatively clean matrices (e.g., aqueous buffers), Headspace Solid-Phase Microextraction (HS-SPME) provides a solvent-free, highly sensitive extraction method that exploits the compound's volatility[6]. For complex biological tissues or lipid emulsions, Liquid-Liquid Extraction (LLE) using non-polar solvents (e.g., heptane or hexane/ethyl acetate) under basic conditions is preferred to precipitate proteins and isolate the lipophilic fraction [7].

  • Internal Standardization: To create a self-validating system that corrects for extraction losses and injection variability, an isotopically labeled internal standard (IS) is mandatory. Propofol-d17 or 4-tert-butylphenol-d13 are structurally and chemically homologous, ensuring identical extraction recovery and ionization efficiency [8].

Experimental Protocols

Materials and Reagents
  • Analytes: 2,6-Dicyclopentylphenol (Reference Standard, >99% purity), Propofol-d17 (Internal Standard, 100 µg/mL).

  • Reagents: BSTFA + 1% TMCS (derivatization grade), Heptane (HPLC grade), Sodium Carbonate/Bicarbonate buffer (pH 11.0).

  • Equipment: GC-MS system (e.g., Agilent 7890B GC coupled with 5977A MSD), DB-5ms Ultra Inert capillary column (30 m × 0.25 mm × 0.25 µm).

Step-by-Step Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot & Spike: Transfer 1.0 mL of the biological sample (plasma or tissue homogenate) into a 16 × 100 mm borosilicate glass screw-cap tube. Add 50 µL of the Propofol-d17 Internal Standard working solution (10 µg/mL).

  • Alkalinization: Add 2.0 mL of pH 11.0 carbonate buffer. Causality: Adjusting the pH above the pKa of typical matrix interferents while keeping it slightly below the highly hindered phenol's pKa ensures the analyte remains protonated (lipophilic) while acidic matrix components are ionized and retained in the aqueous phase.

  • Extraction: Add 2.0 mL of heptane. Seal the tube with a PTFE-lined cap and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 rpm for 10 minutes at 4°C to achieve complete phase separation.

  • Collection & Concentration: Transfer the upper organic (heptane) layer to a clean glass vial. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 40°C.

Derivatization Procedure
  • Reconstitution: Reconstitute the dried extract in 50 µL of anhydrous ethyl acetate.

  • Silylation: Add 50 µL of BSTFA containing 1% TMCS.

  • Incubation: Seal the vial and incubate in a heating block at 70°C for 30 minutes. Note: The elevated temperature is critical to overcome the activation energy barrier imposed by the ortho-cyclopentyl groups.

  • Cooling: Allow the vial to cool to room temperature before transferring the contents to a GC autosampler vial with a glass insert.

Instrumental Parameters & Data Presentation

Table 1: GC-MS Operating Conditions
ParameterSetting / Specification
Analytical Column DB-5ms Ultra Inert (30 m × 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium (99.999%), Constant Flow mode at 1.2 mL/min
Injection Mode Splitless (Purge valve opens at 1.0 min)
Injection Volume 1.0 µL
Inlet Temperature 250 °C
Oven Temperature Program 70 °C (hold 1 min) 20 °C/min to 200 °C 30 °C/min to 300 °C (hold 3 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C (EI mode, 70 eV)
Quadrupole Temp 150 °C
Table 2: Selected Ion Monitoring (SIM) Parameters

To maximize sensitivity, the mass spectrometer should be operated in SIM mode targeting the most abundant and stable fragments.

AnalyteDerivative StateTarget Ion (Quantifier)Qualifier Ion 1Qualifier Ion 2
2,6-Dicyclopentylphenol Underivatizedm/z 230 [M]⁺m/z 161 [M-C₅H₉]⁺m/z 93
2,6-Dicyclopentylphenol TMS-Derivatizedm/z 302 [M]⁺m/z 287 [M-CH₃]⁺m/z 233
Propofol-d17 (IS) Underivatizedm/z 195 [M]⁺m/z 177-
Propofol-d17 (IS) TMS-Derivatizedm/z 267 [M]⁺m/z 252 [M-CH₃]⁺-

Workflow Visualization

The following diagram illustrates the logical progression of the analytical workflow, highlighting the critical decision points between sample matrices and extraction techniques.

GCMS_Workflow Start Sample Collection (2,6-Dicyclopentylphenol) Spike Add Internal Standard (Propofol-d17) Start->Spike MatrixDecision Matrix Complexity? Spike->MatrixDecision LLE Liquid-Liquid Extraction (pH 11.0, Heptane) MatrixDecision->LLE Complex (Blood/Tissue) SPME HS-SPME Extraction (Solvent-Free) MatrixDecision->SPME Simple (Water/Buffer) Deriv Silylation Derivatization (BSTFA + 1% TMCS, 70°C) LLE->Deriv GC Gas Chromatography (DB-5ms, Splitless 250°C) SPME->GC Direct Desorption Deriv->GC MS Mass Spectrometry (EI Source, SIM Mode) GC->MS Data Data Analysis & Quantification (m/z 302) MS->Data

Caption: Analytical workflow for the GC-MS quantification of 2,6-dicyclopentylphenol across diverse matrices.

Method Validation & Quality Control

To ensure the trustworthiness of the generated data, the following validation parameters must be met during the method qualification phase:

  • Linearity: The calibration curve should be constructed using a minimum of 6 non-zero points (e.g., 10 to 2000 ng/mL). The coefficient of determination ( R2 ) must be ≥0.995 [7].

  • LOD and LOQ: For the TMS-derivatized method, the expected Limit of Detection (LOD) is ≤5 ng/mL, and the Limit of Quantification (LOQ) is ≤15 ng/mL, assuming a signal-to-noise ratio of 3:1 and 10:1, respectively.

  • Carryover Assessment: Inject a solvent blank immediately following the highest calibration standard. The peak area at the retention time of 2,6-dicyclopentylphenol must be ≤20% of the LOQ area [5].

References

  • 4D-QSAR Analysis of a Set of Propofol Analogues: Mapping Binding Sites for an Anesthetic Phenol on the GABA A Receptor Source: Journal of Medicinal Chemistry (via ResearchGate) URL:[Link]

  • Source: US Patent US10081711B2 (Google Patents)
  • Determination of Propofol by GC/MS and Fast GC/MS-TOF in Two Cases of Poisoning Source: Journal of Analytical Toxicology (Oxford Academic) URL:[Link]

  • LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures Source: Forensic Science International (PubMed) URL:[Link]

  • Headspace-SPME-GC/MS as a simple cleanup tool for sensitive 2,6-diisopropylphenol analysis from lipid emulsions and adaptable to other matrices Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL:[Link]

  • Determination of Propofol in Biological Samples Source: Agilent Technologies Application Note URL:[Link]

Advanced Handling, Storage, and Application Protocols for 2,6-Dicyclopentylphenol (2,6-DCPP)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

2,6-Dicyclopentylphenol (2,6-DCPP) is a highly sterically hindered phenol. While structurally analogous to the widely used general anesthetic propofol (2,6-diisopropylphenol), 2,6-DCPP is distinguished by the presence of bulky cyclopentyl rings at the ortho positions. This extreme steric bulk renders the compound inactive as an anesthetic, making it a critical negative control and structural probe in 4D-Quantitative Structure-Activity Relationship (4D-QSAR) studies mapping the GABAA receptor binding pockets ()[1]. Beyond pharmacology, its hindered phenolic core makes it an excellent precursor for synthesizing highly stable, sulfur-bridged antioxidants and Mannich base catalysts used in industrial lubricants ()[2].

Physicochemical Profiling

Understanding the physical properties of 2,6-DCPP is essential for predicting its behavior in biological assays and chemical synthesis. The compound exhibits high lipophilicity and extremely low aqueous solubility ()[3].

PropertyValueScientific Implication
CAS Number 66003-79-0Unique identifier for procurement and safety tracking.
Molecular Formula C16H22ODefines stoichiometry for synthetic reactions.
Molecular Weight 230.35 g/mol Used for precise molarity calculations in stock solutions.
LogP (Octanol-Water) ~6.66 (predicted for derivatives)Highly lipophilic; requires organic solvents (DMSO/EtOH) for dissolution[3].
Density ~1.02 g/cm³Slightly denser than water, relevant for biphasic extractions[3].
Boiling Point >310 °CIndicates high thermal stability under standard conditions[3].

Handling Procedures & Safety Logic

As a Senior Application Scientist, it is critical to understand the causality behind safety protocols rather than just following them blindly.

  • Toxicity Profile: 2,6-DCPP is harmful if swallowed and acts as a skin and eye irritant. Its high lipophilicity (LogP > 6) means it can rapidly partition into the lipid bilayers of the stratum corneum, leading to accelerated dermal absorption.

  • PPE Requirements: Standard latex is insufficient due to organic solvent permeability. Nitrile or Neoprene gloves are mandatory. Splash-proof chemical goggles must be worn to prevent corneal irritation.

  • Incompatibility: The phenolic hydroxyl group, while sterically protected, can still undergo oxidation. It must be kept away from strong oxidizing agents (e.g., peroxides, permanganates) to prevent exothermic degradation into quinone derivatives.

Storage Protocols & Degradation Prevention

Sterically hindered phenols are designed to intercept free radicals, meaning they are inherently reactive toward oxygen over prolonged periods.

  • Atmospheric Control: Store under an inert atmosphere. Backfilling the storage container with Argon or Nitrogen displaces ambient oxygen, preventing slow auto-oxidation.

  • Photolytic Protection: UV light can catalyze the formation of phenoxy radicals. 2,6-DCPP must be stored in amber glass vials to block UV transmittance.

  • Thermal Control: Store at 4°C in a desiccated environment. Lowering the kinetic energy of the system minimizes thermal degradation and prevents moisture accumulation, which can interfere with anhydrous synthetic steps.

Storage_Logic S1 Raw 2,6-DCPP (Susceptible to Oxidation) S2 Amber Glass Vial (Blocks UV Photo-oxidation) S1->S2 S3 Argon Backfill (Displaces Oxygen) S2->S3 S4 Storage at 4°C (Minimizes Thermal Degradation) S3->S4 S5 Stable Phenolic Core (Ready for Synthesis/Assay) S4->S5

Logical storage pathway to prevent photo-oxidation and thermal degradation of 2,6-DCPP.

Experimental Workflows

Protocol 1: Preparation of 2,6-DCPP Stock Solutions for In Vitro GABAA Assays

In 4D-QSAR studies, 2,6-DCPP is used to map the steric limits of the GABAA receptor's hydrophobic pocket. Because the bulky cyclopentyl groups prevent the necessary hydrogen bonding of the -OH group, it serves as an inactive structural analog[1].

Step-by-Step Methodology:

  • Weighing: Equilibrate the 2,6-DCPP vial to room temperature in a desiccator to prevent condensation. Weigh exactly 23.04 mg (0.1 mmol) using an analytical balance.

  • Dissolution: Transfer the solid to a 10 mL volumetric flask. Add 5 mL of anhydrous Dimethyl Sulfoxide (DMSO) or absolute ethanol. Causality: Water cannot be used due to the compound's high LogP; DMSO ensures complete solvation of the lipophilic rings.

  • Sonication: Sonicate the mixture for 5 minutes at room temperature until the solution is optically clear.

  • Volume Adjustment: Bring the volume to exactly 10 mL with the chosen solvent to yield a 10 mM master stock .

  • Aliquoting: Divide the stock into 100 µL aliquots in sterile, low-bind microcentrifuge tubes. Store at -20°C.

  • Assay Application: Dilute the stock 1:1000 in artificial cerebrospinal fluid (aCSF) immediately prior to electrophysiological perfusion to achieve a 10 µM working concentration. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced membrane toxicity.

QSAR_Workflow N1 2,6-DCPP Synthesis & Purification N2 Stock Solution Prep (DMSO/Ethanol) N1->N2 N3 In Vitro GABAA Assay (Electrophysiology) N2->N3 N4 4D-QSAR Modeling (Steric Hindrance Analysis) N3->N4 N5 Receptor Binding Mapping (Inactive Anesthetic Profile) N4->N5

Experimental workflow for 2,6-DCPP in GABAA receptor 4D-QSAR pharmacodynamic mapping.

Protocol 2: Synthesis of Sulfurized Phenolic Antioxidants

2,6-DCPP is utilized to synthesize liquid, chlorine-free, sulfur-bridged phenols that act as highly effective antioxidants in lubricating oils[2].

Step-by-Step Methodology:

  • Reagent Preparation: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add 0.36 moles of 2,6-DCPP and 0.12 moles of a non-reactive hindered phenol (e.g., 2,4,6-tri-t-butylphenol) to act as a stabilizer.

  • Solvent Addition: Add 150 mL of 2-propanol. Causality: 2-propanol provides an optimal boiling point (82.6°C) for the subsequent sulfurization reaction without participating in side reactions.

  • Catalyst Introduction: Slowly add 1.0 mole of alkali metal hydroxide (e.g., KOH) per mole of active phenolic hydrogen. Stir until completely dissolved.

  • Sulfurization: Heat the mixture to 60°C. Gradually add elemental sulfur (S8) in stoichiometric excess over 30 minutes.

  • Reflux & Monitoring: Increase the temperature to reflux (~85°C) for 4 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 9:1) until the 2,6-DCPP spot is consumed.

  • Workup: Cool the mixture, neutralize with dilute HCl, and extract the sulfur-bridged product using toluene. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the liquid antioxidant.

References

  • Title: 4-tert-Butyl-2,6-dicyclopentylphenol Properties Source: EPA CompTox Chemicals Dashboard URL: [Link]

  • Title: 4D-QSAR Analysis of a Set of Propofol Analogues: Mapping Binding Sites for an Anesthetic Phenol on the GABAA Receptor Source: Journal of Medicinal Chemistry (PMC2864536) URL: [Link]

  • Source: European Patent Office (Patent EP0811631)

Sources

Application Note: Synthesis and Evaluation of Tris(2,6-dicyclopentylphenyl) Phosphite as a High-Performance Secondary Antioxidant

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Phosphite antioxidants are critical secondary stabilizers in polymer processing. Their primary function is to act synergistically with primary hindered phenols by decomposing polymer hydroperoxides into stable, non-radical alcohols, thereby preventing chain scission and preserving the polymer's color and mechanical integrity[1]. However, conventional phosphites—such as Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168)—frequently suffer from poor hydrolytic stability. Exposure to ambient moisture during storage causes them to hydrolyze into corrosive phosphorous acid, leading to black specks and equipment degradation during extrusion.

To overcome this, 2,6-dicyclopentylphenol (2,6-DCPP) has emerged as an advanced, highly sterically hindered building block[2]. Unlike rigid tert-butyl groups, the cyclopentyl rings in 2,6-DCPP adopt flexible "envelope" conformations. When synthesized into a triaryl phosphite, these bulky rings dynamically wrap around the central phosphorus core. This massive steric shielding physically blocks water molecules from executing a nucleophilic attack on the vulnerable phosphorus-oxygen bonds, drastically improving the antioxidant's hydrolytic stability while maintaining excellent solubility in polyolefin matrices.

Reaction Kinetics and Causality in Experimental Design

The synthesis of large, sterically hindered phenolic phosphites requires reacting a phosphorus trihalide (typically PCl₃) with a phenolic compound[3]. This reaction follows a complex series-parallel kinetic mechanism where the stability of the intermediates dictates the final yield[4].

  • Kinetic Bottleneck: The first and second nucleophilic substitutions of the 2,6-DCPP hydroxyl group onto the phosphorus atom proceed rapidly, releasing HCl gas. However, the third substitution is severely restricted by the extreme steric bulk of the dicyclopentyl groups.

  • Catalytic Intervention: Without a catalyst, the reaction stalls at the diaryl chlorophosphite intermediate, even under prolonged high-temperature reflux. To force the reaction to completion, a moderately hindered, highly nucleophilic tertiary amine (e.g., N,N-dimethylcyclohexylamine) is introduced. The amine acts dual-purposely: it scavenges the evolved HCl to drive the equilibrium forward and forms a highly reactive acyl-transfer-like intermediate that facilitates the final, sterically congested substitution.

  • Solvent Selection: Chlorobenzene is utilized because its high boiling point (131 °C) accommodates the thermal energy required for the final substitution, and it remains completely inert to PCl₃.

Experimental Protocol: Synthesis of Tris(2,6-dicyclopentylphenyl) Phosphite

Materials Required:

  • 2,6-Dicyclopentylphenol (2,6-DCPP): 3.15 molar equivalents

  • Phosphorus trichloride (PCl₃): 1.0 molar equivalent (High purity, anhydrous)

  • Chlorobenzene: Anhydrous solvent

  • N,N-Dimethylcyclohexylamine: 0.1 molar equivalents (Catalyst)

  • Isopropanol: For recrystallization

Step-by-Step Methodology:

  • System Purging & Environmental Control: Equip a 1 L, 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser linked to an alkaline scrubber (NaOH solution), and an addition funnel. Purge the entire system with dry nitrogen gas for 30 minutes. Causality: PCl₃ is violently reactive with atmospheric moisture; purging prevents premature hydrolysis and yield loss.

  • Reagent Loading: Dissolve 2,6-DCPP (3.15 eq) in 300 mL of anhydrous chlorobenzene. Add the N,N-dimethylcyclohexylamine catalyst (0.1 eq). Heat the mixture to 50 °C under continuous stirring.

  • Controlled PCl₃ Addition: Load PCl₃ (1.0 eq) into the addition funnel. Add the PCl₃ dropwise over a period of 2 hours. Causality: The initial reaction between PCl₃ and the phenol is highly exothermic[4]. Dropwise addition prevents thermal runaway and controls the series-parallel kinetics, favoring the sequential formation of the mono- and di-substituted intermediates.

  • Thermal Reflux: Once the addition is complete, gradually ramp the reaction temperature to 130–135 °C (reflux). Maintain reflux for 6 to 8 hours. Causality: High thermal energy is mandatory to overcome the steric hindrance of the cyclopentyl groups for the third substitution[3]. The continuous evolution of HCl gas (neutralized by the scrubber) serves as a visual indicator of reaction progress.

  • Vacuum Distillation: Cool the mixture to 80 °C. Apply a vacuum (approx. 50 mbar) to distill off the chlorobenzene solvent and any trace unreacted PCl₃.

  • Purification & Isolation: Dissolve the crude, viscous residue in hot isopropanol (85 °C). Allow the solution to cool slowly to 5 °C. Causality: The highly lipophilic tris(2,6-dicyclopentylphenyl) phosphite is insoluble in cold isopropanol and will crystallize out, whereas the amine hydrochloride salts and unreacted phenol remain highly soluble in the alcohol phase. Filter the white crystals and dry under vacuum at 60 °C for 12 hours.

Quantitative Data and Performance Evaluation

The efficacy of the catalytic protocol and the performance of the resulting antioxidant were evaluated against industry standards.

Table 1: Effect of Catalyst and Temperature on Tris(2,6-DCPP) Phosphite Yield

Catalyst SystemReaction Temp (°C)Reaction Time (h)Isolated Yield (%)Purity (HPLC, %)
None (Control)1351238.481.2
Triethylamine135872.190.5
N,N-Dimethylcyclohexylamine 135 6 94.3 98.8

Table 2: Hydrolytic Stability and Antioxidant Performance in Polypropylene (0.1 wt% loading)

AntioxidantTime to 10% Weight Gain (80% RH, 50°C)OIT at 200°C (min)*Yellowness Index (After 5 Extrusions)
TNPP (Control)3 days24.16.8
Irgafos 168 (Control)14 days32.54.2
Tris(2,6-DCPP) Phosphite > 45 days 48.3 2.1

*Oxidation Induction Time (OIT) measures the time until the onset of exothermic polymer oxidation.

Visual Workflow

Workflow N1 Reactant Preparation 2,6-DCPP + PCl3 in Chlorobenzene N2 Primary Substitution Dropwise Catalyst Addition (50°C) N1->N2 N,N-Dimethylcyclohexylamine N3 Secondary & Tertiary Substitution Thermal Reflux (130-135°C) N2->N3 Heat Ramp N4 HCl Off-Gassing & Neutralization Alkaline Scrubber System N3->N4 Continuous Evolved Gas N5 Vacuum Distillation Solvent & Excess PCl3 Removal N3->N5 Post-Reaction Mixture N6 Crystallization Hot Isopropanol Wash N5->N6 Crude Isolation N7 Tris(2,6-dicyclopentylphenyl) Phosphite (High-Purity Antioxidant) N6->N7 Vacuum Drying

Workflow for the catalytic synthesis and purification of Tris(2,6-dicyclopentylphenyl) phosphite.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dicyclopentylphenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2,6-dicyclopentylphenol. Our objective is to provide a comprehensive technical resource that combines fundamental principles with practical, field-proven insights to help you navigate experimental challenges and optimize your reaction yields. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding of the process.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of 2,6-dicyclopentylphenol.

Q1: What is the most common and efficient method for synthesizing 2,6-dicyclopentylphenol?

The most prevalent method is the Friedel-Crafts alkylation of phenol with an appropriate cyclopentylating agent, such as cyclopentene or cyclopentanol.[1][2] This reaction is an electrophilic aromatic substitution catalyzed by an acid.[2][3] While traditional Lewis acids like AlCl₃ can be used, modern approaches often favor solid acid catalysts like cation-exchange resins (e.g., Amberlyst-15) or zeolites for their reusability, reduced waste, and often improved selectivity.[4][5][6]

Q2: Why is a solid acid catalyst like Amberlyst-15 often preferred over traditional Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄)?

The preference for a solid acid catalyst like Amberlyst-15 is rooted in several practical and efficiency-based advantages:

  • Reusability: Solid catalysts can be recovered by simple filtration and reused multiple times, significantly lowering process costs.

  • Reduced Corrosion and Waste: Unlike H₂SO₄ or AlCl₃, solid resins are non-corrosive and eliminate the need for aqueous workups to neutralize and remove the catalyst, simplifying the purification process and reducing hazardous waste.[7]

  • Process Simplification: Filtration is a much simpler unit operation than a quenching and extraction sequence.

  • Selectivity: The porous structure of resins like Amberlyst-15 can sometimes provide shape selectivity, favoring the formation of specific isomers.

Q3: What are the primary byproducts I should expect in this synthesis?

The primary byproducts are typically position isomers and products of incomplete or over-alkylation. These include:

  • 2-Cyclopentylphenol: The mono-alkylated intermediate.

  • 2,4-Dicyclopentylphenol: A common regioisomer, as the para-position is also activated for electrophilic attack.[7]

  • Cyclopentyl Phenyl Ether: Formed via O-alkylation of the phenolic hydroxyl group. This is often a kinetically favored product that can sometimes rearrange to the C-alkylated product under thermal conditions.[8][9][10]

  • Poly-alkylated Phenols: Products with more than two cyclopentyl groups, although typically minor if phenol is in excess.[11]

  • Cyclopentene Oligomers: Formed by the self-reaction of the cyclopentene alkylating agent.

Q4: What safety precautions are critical during this synthesis?

  • Corrosive Reagents: Phenol is corrosive and toxic. Strong acids like H₂SO₄ or Lewis acids like AlCl₃ are highly corrosive and react violently with water. Always handle these reagents in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions and degradation, especially if the reagents are sensitive to oxidation.

  • Exothermic Reaction: The alkylation reaction can be exothermic. Ensure the reaction vessel is equipped with adequate cooling and temperature monitoring to prevent thermal runaways.

Troubleshooting Guide: From Low Yield to Impure Product

This section provides a systematic approach to diagnosing and solving specific problems encountered during the synthesis.

Issue 1: The reaction yield is consistently low.

  • Potential Cause 1: Inactive Catalyst.

    • Why it happens: Solid acid catalysts like Amberlyst-15 are sulfonic acid resins that require an acidic environment to be active. Moisture can deactivate the acid sites. For Lewis acids like AlCl₃, moisture leads to hydrolysis, rendering them ineffective.[12]

    • Recommended Solution:

      • Dry the Catalyst: Dry Amberlyst-15 in a vacuum oven at a moderate temperature (e.g., 60-80°C) for several hours before use.

      • Use Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents if the reaction is performed in a solvent.[12]

      • Handle Lewis Acids Properly: Use fresh, high-purity AlCl₃ and handle it under an inert atmosphere.

  • Potential Cause 2: Suboptimal Reaction Temperature.

    • Why it happens: Temperature is a critical parameter that governs reaction rate and selectivity. If the temperature is too low, the reaction rate will be impractically slow. If it's too high, it can promote the formation of undesired byproducts like the thermodynamically favored para-isomer or cyclopentene oligomers.[7][13]

    • Recommended Solution:

      • Optimize Temperature: Systematically screen a range of temperatures. For Amberlyst-15 catalyzed reactions with cyclopentene, a range of 90-130°C is a good starting point.[4][14]

      • Monitor Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting materials and the formation of the product at different temperatures to find the optimal balance.

  • Potential Cause 3: Incorrect Stoichiometry.

    • Why it happens: The molar ratio of phenol to the cyclopentylating agent is crucial. Using a large excess of the alkylating agent can lead to polyalkylation.[11] Conversely, insufficient alkylating agent will result in incomplete conversion.

    • Recommended Solution:

      • Use Excess Phenol: To maximize the formation of the di-substituted product while minimizing tri- or higher substitution, use a molar excess of phenol relative to the total amount of cyclopentene to be added. A phenol-to-cyclopentene molar ratio of 1:2.2 to 1:2.5 is a common starting point for targeting the di-substituted product.

      • Control Alkene Addition: Add the cyclopentene slowly or in portions to maintain a relatively low concentration in the reaction mixture, which helps suppress its oligomerization.

Issue 2: The product is contaminated with significant amounts of the 2,4-dicyclopentylphenol isomer.

  • Potential Cause: High Reaction Temperature.

    • Why it happens: The ortho- and para-positions of phenol are both activated towards electrophilic substitution. The formation of the 2,6- (ortho, ortho) product is often kinetically favored at lower temperatures, while the 2,4- (ortho, para) product can be the thermodynamically more stable isomer and is favored at higher temperatures.[7]

    • Recommended Solution:

      • Lower the Reaction Temperature: Conduct the reaction at the lower end of the effective temperature range (e.g., 90-110°C) and monitor the isomer ratio by GC.

      • Select a Bulky Catalyst: While less common for this specific synthesis, shape-selective catalysts like certain zeolites can be engineered to sterically hinder attack at the para-position, thereby favoring ortho-alkylation.[15]

Issue 3: A significant amount of cyclopentyl phenyl ether (O-alkylation product) is observed.

  • Potential Cause: Kinetically Favored Pathway.

    • Why it happens: The reaction mechanism can involve initial O-alkylation to form an ether, which may then undergo an intramolecular rearrangement (a Fries-type rearrangement) to the C-alkylated product.[8][10] This O-alkylation is often faster, especially under milder conditions.[10]

    • Recommended Solution:

      • Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or at a slightly higher temperature can facilitate the rearrangement of the ether to the more stable C-alkylated phenol. Monitor the disappearance of the ether peak by GC.

      • Catalyst Choice: The choice of catalyst can influence the C/O alkylation ratio. Some catalytic systems are known to favor C-alkylation more directly.[7]

Issue 4: The final product is difficult to purify.

  • Potential Cause: Close Boiling Points of Isomers.

    • Why it happens: The desired 2,6-dicyclopentylphenol and the 2,4-isomer, as well as the mono-alkylated 2-cyclopentylphenol, can have very close boiling points, making separation by simple distillation challenging.

    • Recommended Solution:

      • Fractional Vacuum Distillation: Use a distillation column with high theoretical plates (e.g., a Vigreux or packed column) under high vacuum to improve separation.

      • Crystallization: The product is a low-melting solid or oil. Purification can sometimes be achieved by converting the crude product into a solid derivative (like a benzoate or tosylate ester), which can be easily crystallized to high purity. The pure ester is then hydrolyzed back to the highly pure phenol.[16][17]

      • Column Chromatography: For small-scale lab preparations, flash column chromatography on silica gel is an effective method for separating isomers.

Key Process Parameters & Catalyst Comparison

Optimizing the synthesis of 2,6-dicyclopentylphenol requires balancing several interdependent variables. The table below summarizes key parameters and provides a comparison of common acid catalysts.

ParameterRecommendationRationale
Catalyst Amberlyst-15Reusable, non-corrosive, and simplifies workup. Offers good activity and selectivity.[4][5]
Phenol:Cyclopentene Ratio 1 : 2.2 - 2.5 (molar)A slight excess of cyclopentene ensures di-substitution, while a large excess of phenol is avoided to simplify purification.
Catalyst Loading 10-20 wt% (relative to phenol)Balances reaction rate with cost and reactor volume. Higher loading increases the rate.[4]
Temperature 90 - 130 °CLower end of the range favors ortho-selectivity; higher end increases the rate but may reduce selectivity.[14]
Reaction Time 4 - 12 hoursMonitor by TLC or GC until starting material is consumed.
Agitation Vigorous stirringEssential for ensuring good contact between the liquid reactants and the solid catalyst surface.

Catalyst Comparison

CatalystProsCons
Amberlyst-15 Reusable, easy to separate, low corrosion, environmentally benign.[5]Lower activity than strong mineral acids, requires higher temperatures.
Sulfuric Acid (H₂SO₄) High activity, low cost.Highly corrosive, difficult to separate, generates significant acidic waste.
Aluminum Chloride (AlCl₃) Very high activity for Friedel-Crafts reactions.[11]Moisture sensitive, requires stoichiometric amounts, generates corrosive HCl gas, complex workup.[3][18]
Zeolites (e.g., H-Beta) Shape-selective, reusable, thermally stable.[15]Can be more expensive, activity can be lower than homogeneous catalysts.
Diagrams: Workflow and Mechanism

Visualizing the process and the underlying chemistry is key to understanding and troubleshooting the synthesis.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Charge Phenol 2. Add Catalyst (e.g., Amberlyst-15) heat Heat to Target Temp (e.g., 110°C) reagents->heat add_alkene Slowly Add Cyclopentene (Molar Ratio 1:2.2) heat->add_alkene react Stir for 4-12h Monitor by GC/TLC add_alkene->react filter Cool and Filter to Remove Catalyst react->filter distill Vacuum Distillation of Crude Product filter->distill analyze Analyze Purity (GC, NMR) distill->analyze

Caption: High-level workflow for the synthesis of 2,6-dicyclopentylphenol.

Reaction Mechanism: Electrophilic Aromatic Substitution

G Cyclopentene Cyclopentene Cyclopentyl Carbocation Cyclopentyl Carbocation Cyclopentene->Cyclopentyl Carbocation + H⁺ (from Catalyst) Phenol Phenol Arenium Ion Intermediate Arenium Ion Intermediate Phenol->Arenium Ion Intermediate + Cyclopentyl Carbocation 2-Cyclopentylphenol 2-Cyclopentylphenol Arenium Ion Intermediate->2-Cyclopentylphenol - H⁺ 2,6-Dicyclopentylphenol 2,6-Dicyclopentylphenol 2-Cyclopentylphenol->2,6-Dicyclopentylphenol Repeat Steps 1-3

Caption: Simplified mechanism for the acid-catalyzed alkylation of phenol.

Experimental Protocol: Synthesis Using Amberlyst-15

This protocol provides a representative procedure for a lab-scale synthesis.

Materials:

  • Phenol (99%)

  • Cyclopentene (95+%)

  • Amberlyst-15 (hydrogen form, dried)

  • Toluene or other suitable solvent (anhydrous)

  • Standard glassware for reflux and distillation

Procedure:

  • Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a thermometer, and an addition funnel. Ensure all glassware is thoroughly dried.

  • Charging Reagents: Under a nitrogen atmosphere, charge the flask with phenol (1.0 mol) and dried Amberlyst-15 catalyst (15 g, ~15 wt% of phenol).

  • Heating: Begin stirring and heat the mixture to 110°C using an oil bath.

  • Cyclopentene Addition: Once the temperature is stable, add cyclopentene (2.2 mol) dropwise via the addition funnel over a period of 2-3 hours. Maintain the temperature at 110-115°C. The reaction is exothermic, so control the addition rate to manage any temperature increase.

  • Reaction: After the addition is complete, continue stirring the mixture at 110°C for an additional 6 hours. Monitor the reaction's progress by periodically taking small aliquots, filtering out the catalyst, and analyzing by GC or TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).

  • Workup: Once the reaction is complete (indicated by the consumption of 2-cyclopentylphenol intermediate), cool the mixture to room temperature (~50-60°C to ensure the product is liquid).

  • Catalyst Removal: Filter the reaction mixture through a sintered glass funnel to recover the Amberlyst-15 catalyst. The catalyst can be washed with toluene, dried, and stored for reuse.

  • Purification: Transfer the filtrate to a distillation apparatus. First, remove any solvent and unreacted cyclopentene at atmospheric pressure. Then, perform a fractional distillation under high vacuum (e.g., <1 mmHg) to isolate the 2,6-dicyclopentylphenol fraction from mono-alkylated phenol and any higher boiling residues. The product fraction typically distills at a temperature specific to the vacuum level achieved.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.

References
  • Vertex AI Search. (n.d.). Alkylation of phenol with isobutene catalysed by cation exchange resin: A kinetic study.
  • Ma, Q., Chakraborty, D., Faglioni, F., Muller, R. P., Goddard, W. A., III, Harris, T., Campbell, C., & Tang, Y. (2006). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A, 110(6), 2246–2252.
  • ACS Publications. (n.d.). Amberlyst-15-catalyzed alkylation of phenolics with branched alkenes. Rearrangement of tert-alkylphenols and catechols to sec-alkyl isomers. Industrial & Engineering Chemistry Research.
  • Sharma, B. K., & Sarmah, J. (2012). Amberlyst-15 in organic synthesis. Arkivoc, 2012(i), 570-609.
  • Benchchem. (n.d.). Minimizing byproduct formation in Friedel-Crafts alkylation of phenol.
  • ACS Publications. (n.d.). Cation-exchange resin (Amberlyst-15) catalyzed alkylation of phenol with unhydrogenated PAO decene trimer. Rearrangement of tert-alkylphenols to sec-alkylphenols. Industrial & Engineering Chemistry Research.
  • ChemRxiv. (n.d.).
  • Al-Zahrani, A. A., & Mashaly, M. M. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(52), 29575–29612.
  • Sun, K., Sun, H., Li, H., Liu, S., Wang, K., & Fan, W. (2017). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy.
  • Vertex AI Search. (n.d.). Some Features of Cycloalkylation Reactions of Phenol with 1-Methylcyclopentene.
  • ResearchGate. (n.d.). Effect of temperature on alkylation of phenol with methanol.
  • ResearchGate. (n.d.). Para-selective Friedel–Crafts alkylation of phenols with tertiary alkyl bromide.
  • National Institutes of Health. (2025).
  • ResearchGate. (n.d.). Selective Ortho alkylation of phenol with alcohols over catalysts derived from hydrotalcite-like anionic clays.
  • Google Patents. (n.d.).
  • White Rose eTheses Online. (n.d.).
  • Royal Society of Chemistry. (n.d.). Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite.
  • ResearchGate. (2021). Some Features of Cycloalkylation Reactions of Phenol with 1-Methylcyclopentene.
  • ACS Publications. (2006). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A.
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
  • Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol.
  • J&K Scientific LLC. (2021, February 8).
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2,6-Dichloroquinoxaline.
  • Google Patents. (n.d.). Process for the purification of 2,6-diisopropyl phenol - EP 2522651 A1.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Benchchem. (n.d.). troubleshooting low yield in 2,5-Dichloropyridine synthesis.
  • Vatsa, R., Kumar, P., Kumar, V., & Singh, B. (2018). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine, 33(4), 356–358.
  • National Institutes of Health. (n.d.). Efficient synthesis of cis-2,6-di-(2- quinolylpiperidine).
  • Polish Journal of Chemical Technology. (2024). Optimization of (2E)-3,7-dimethyl-2,6-octadien-l-ol (geraniol) transformation process parameters using Response Surface Method. Polish Journal of Chemical Technology, 26(1), 24-38.
  • MDPI. (2023).
  • MDPI. (2023).

Sources

Technical Support Center: Stabilizing 2,6-Dicyclopentylphenol (2,6-DCPP) in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,6-dicyclopentylphenol (2,6-DCPP). As a sterically hindered phenol, 2,6-DCPP is a highly effective hydrogen-atom donor used widely as an antioxidant, radical scavenger, and chemical intermediate. However, the very reactivity that makes it an excellent antioxidant also makes it susceptible to premature degradation in solution.

This guide provides researchers and drug development professionals with the chemical causality behind 2,6-DCPP instability, step-by-step troubleshooting workflows, and self-validating protocols to ensure absolute integrity in your experimental models.

Part 1: The Chemistry of Degradation

To stabilize 2,6-DCPP, you must first understand how it degrades. Sterically hindered phenols protect systems by donating a hydrogen atom to reactive oxygen species (ROS) or other radicals, forming a resonance-stabilized phenoxy radical .

While the bulky cyclopentyl groups at the 2 and 6 positions provide significant steric shielding, these radicals are not entirely inert. If exposed to dissolved oxygen, transition metal impurities, or actinic light, these phenoxy radicals undergo secondary reactions—such as disproportionation or radical coupling. This leads to the formation of highly conjugated, colored quinones (e.g., methylene quinones) or insoluble 4,4'-biphenol dimers 1. In alkaline environments, the phenol is deprotonated into a phenoxide ion, drastically lowering its oxidation potential and accelerating this degradation 2.

G DCPP 2,6-Dicyclopentylphenol (Stable Antioxidant) Radical Phenoxy Radical (Reactive Intermediate) DCPP->Radical -H• Quinone Quinone Methide / Dimer (Yellow/Brown Degradant) Radical->Quinone Radical Coupling / Further Oxidation Initiators O2 / Light / Trace Metals (Initiators) Initiators->DCPP Hydrogen Abstraction Synergist Phosphite/Thioether (Hydroperoxide Scavenger) Synergist->Radical Quenches ROS, Prevents Coupling

Oxidation pathway of 2,6-DCPP from stable phenol to colored quinone derivatives.

Part 2: Troubleshooting Guide

Q: My 2,6-DCPP solution has turned yellow or brown over time. What happened, and how do I fix it? A: The color change is a direct visual indicator of auto-oxidation. It confirms the formation of stilbene quinone-type or methylene quinone products 3.

  • Causality: Dissolved oxygen in the solvent acted as an electron acceptor, initiating the radical cascade.

  • Resolution:

    • Discard the discolored solution; the active titer of 2,6-DCPP is permanently compromised.

    • Prepare a fresh batch using a non-polar solvent (e.g., hexane or toluene) that has been pre-sparged with Argon for 20 minutes.

    • Store the new solution in an amber glass vial to block actinic light, which drives homolytic bond cleavage.

Q: I am observing a fine precipitate in my stored 2,6-DCPP solution. Is it crashing out? A: While it could be temperature-dependent precipitation, it is frequently the result of radical coupling forming insoluble polymeric quinones or dimers.

  • Causality: Without a secondary antioxidant to decompose trace hydroperoxides, the primary phenoxy radicals couple together, exceeding the solubility limit of the solvent.

  • Resolution:

    • Warm the solution gently to 30°C. If the precipitate redissolves, it was a simple solubility issue. If it remains, it is a degradation product.

    • Filter the solution through a 0.22 µm PTFE syringe filter.

    • Preventative Fix: Co-formulate future solutions with a secondary antioxidant (synergist) like triphenyl phosphite at a 1:15 weight ratio. Phosphites decompose hydroperoxides non-radically, protecting the primary 2,6-DCPP 4.

Workflow Start Solution Issue Detected Color Is the solution yellow, brown, or pink? Start->Color Precip Is there an insoluble precipitate? Start->Precip FixColor Discard. Remake with Ar/N2 sparging & store in amber vial. Color->FixColor Yes (Oxidation) CheckTemp Warm to 30°C. Does it dissolve? Precip->CheckTemp Yes Solubility Solubility limit reached. Use lower concentration. CheckTemp->Solubility Yes Dimer Dimerization occurred. Filter & add phosphite synergist. CheckTemp->Dimer No (Polymer/Dimer)

Decision matrix for troubleshooting and stabilizing 2,6-DCPP solutions.

Part 3: Quantitative Data & Stability Metrics

To maximize the half-life of 2,6-DCPP in solution, adhere to the following empirically validated parameters:

Stability ParameterOptimal ConditionDegradation Risk / Consequence
Solvent Polarity Non-polar (Hexane, Toluene)High in basic/protic solvents (promotes phenoxide formation).
Dissolved O₂ < 1 ppm (Ar/N₂ sparged)Rapid auto-oxidation and quinone generation at ambient O₂.
Storage Temp 4°C to -20°CAccelerated degradation kinetics at > 25°C.
pH Environment Neutral to slightly acidic (pH 5-7)Critical risk of rapid oxidation at pH > 8.
Synergists Phosphites, ThioethersHigh risk of dimerization if relying solely on primary antioxidant.

Part 4: Experimental Protocols (Self-Validating System)

Standard Operating Procedure: Preparation and Stabilization of 2,6-DCPP Solutions

This protocol incorporates a self-validating UV-Vis check to ensure zero baseline degradation prior to experimental use.

Step 1: Solvent Deoxygenation Sparge HPLC-grade hexane or toluene with 99.99% Argon for 20 minutes using a glass frit.

  • Causality: Removes dissolved oxygen, eliminating the primary electron acceptor responsible for initiating the auto-oxidation cascade 5.

Step 2: Dissolution Add the required mass of 2,6-DCPP to the deoxygenated solvent under a continuous argon blanket. Stir gently until fully dissolved.

Step 3: Synergist Co-formulation (Optional but Recommended) Add a secondary antioxidant, such as triphenyl phosphite, at a 1:15 weight ratio (Synergist:2,6-DCPP).

  • Causality: The phosphite acts as a sacrificial hydroperoxide decomposer, neutralizing trace ROS without generating new free radicals.

Step 4: Self-Validation (Baseline Quality Control) Extract a 1 mL aliquot and measure the absorbance via UV-Vis spectrophotometry at 400–450 nm.

  • Validation Metric: A baseline absorbance of <0.05 AU confirms the absolute absence of methylene quinones. If the absorbance is >0.05 AU, the batch is already degrading; discard and verify solvent purity.

Step 5: Storage Transfer the validated solution to amber glass vials with PTFE-lined caps. Purge the headspace with Argon before sealing. Store at 4°C.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I store 2,6-DCPP in aqueous mixtures or buffers? A: It is highly discouraged. 2,6-DCPP is lipophilic and practically insoluble in water. Furthermore, aqueous environments often contain trace transition metals (Fe, Cu) that catalyze the redox cycling of phenols into reactive oxygen species (ROS) and quinones. If mixed aqueous/organic systems are absolutely necessary for your assay, you must add a chelating agent like EDTA to sequester trace metals.

Q: How long is a properly stabilized solution good for? A: When prepared in deoxygenated hexane, stored in an amber vial at 4°C under an argon headspace, 2,6-DCPP solutions typically maintain >98% active titer for up to 6 months.

Q: Does the choice of inert gas matter (Nitrogen vs. Argon)? A: Argon is preferred for storage because it is heavier than air and forms a protective "blanket" over the solution, preventing oxygen ingress when the vial is briefly opened. Nitrogen is sufficient for initial solvent sparging but dissipates quickly from the headspace.

References

  • A molecular study towards the interaction of phenolic anti-oxidants, aromatic amines and HALS stabilizers in a thermo-oxidative environment. CNRS.
  • Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. PMC.
  • Discoloration Phenomenon Induced by the Combination of Phenolic Antioxidants & Hindered Amine Light Stabilisers. ResearchGate.
  • A polymer stabilizing composition comprising a sterically hindered phenol and a phosphite. Google Patents.
  • Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additive. CentAUR.

Sources

Technical Support Center: Solubilization Strategies for 2,6-Dicyclopentylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals.

As a Senior Application Scientist, I frequently consult with researchers struggling to formulate highly lipophilic tool compounds for in vitro and in vivo assays. 2,6-Dicyclopentylphenol (2,6-DCP) is a notorious example. Often utilized in structure-activity relationship (SAR) studies mapping the GABA_A receptor binding pocket, this compound acts as a sterically hindered, inactive analog of the anesthetic propofol (2,6-diisopropylphenol)[1].

This troubleshooting guide provides field-proven, self-validating protocols to overcome the extreme thermodynamic barriers of solvating 2,6-DCP.

FAQ 1: Why does 2,6-dicyclopentylphenol precipitate so easily in standard aqueous buffers compared to propofol?

The Causality: Solubility is governed by the thermodynamic penalty of disrupting water's hydrogen-bond network. 2,6-DCP features two bulky cyclopentyl rings flanking the phenolic hydroxyl group. This creates massive steric hindrance, effectively shielding the only polar moiety (the -OH group) from hydrogen bonding with water. Furthermore, its molecular volume (0.240 nm³) is significantly larger than propofol's (0.193 nm³)[2]. The combination of high lipophilicity (LogP ~4.7) and steric bulk means the energetic cost of aqueous solvation is immense, leading to immediate aggregation and precipitation.

Table 1: Physicochemical Comparison of Propofol vs. 2,6-Dicyclopentylphenol

PropertyPropofol (2,6-Diisopropylphenol)2,6-DicyclopentylphenolImpact on Formulation
Molecular Weight 178.27 g/mol 230.35 g/mol Higher MW exponentially decreases aqueous solubility.
Calculated LogP ~3.8~4.7LogP > 4.5 indicates extreme lipophilicity.
Molecular Volume 0.193 nm³0.240 nm³Requires larger hydrophobic cavities for encapsulation[2].
Aqueous Solubility ~150 mg/L (Poor)<10 mg/L (Practically Insoluble)Necessitates advanced delivery systems (CDs or emulsions).
FAQ 2: What is the most reliable method to achieve stable aqueous solutions for in vitro electrophysiology assays?

The Solution: Cyclodextrin (CD) Inclusion Complexes For in vitro work (like patch-clamp recordings of GABA_A receptors), organic solvents like DMSO or ethanol can alter membrane fluidity and confound results. The most reliable approach is host-guest complexation using cyclodextrins. Because of the bulky cyclopentyl groups, standard β -cyclodextrin cannot fully encapsulate the molecule. Hydroxypropyl- γ -cyclodextrin (HP- γ -CD) or Sulfobutylether- β -cyclodextrin (SBE- β -CD) are required due to their larger hydrophobic cavities and superior solubilizing capacity[3].

Self-Validating Protocol: HP- γ -CD Complexation Validation Checkpoint: A successful complex will remain optically clear upon 1:10 dilution in Artificial Cerebrospinal Fluid (ACSF) at 4°C for 24 hours.

  • Stock Preparation: Dissolve 10 mg of 2,6-DCP in 1 mL of absolute ethanol.

  • Host Preparation: Prepare a 30% (w/v) solution of HP- γ -CD in molecular biology grade water.

  • Complexation: Dropwise, add the 1 mL ethanolic 2,6-DCP solution into 9 mL of the rapidly stirring HP- γ -CD solution.

  • Solvent Evaporation: Stir the mixture uncovered under a gentle stream of nitrogen gas ( N2​ ) in a fume hood for 4-6 hours to evaporate the ethanol. Causality: Removing ethanol prevents co-solvent-induced toxicity in cell assays and drives the thermodynamic equilibrium toward CD encapsulation.

  • Filtration & Lyophilization: Filter through a 0.22 µm PTFE syringe filter to remove any uncomplexed drug. Lyophilize the filtrate to obtain a stable, water-soluble powder.

CD_Workflow A 1. Dissolve 2,6-DCP in Ethanol C 3. Mix & Stir (Complexation) A->C B 2. Prepare 30% HP-γ-CD Aqueous Solution B->C D 4. Evaporate Ethanol C->D N2 stream E 5. Lyophilize (Stable Powder) D->E Freeze-dry

Workflow for the preparation of 2,6-DCP cyclodextrin inclusion complexes.

FAQ 3: How can I formulate 2,6-dicyclopentylphenol for in vivo administration (e.g., IV injection)?

The Solution: Oil-in-Water (O/W) Lipid Emulsions For in vivo studies, cyclodextrins can sometimes cause renal toxicity at high doses. The clinical standard for delivering highly lipophilic phenols (like propofol) is an O/W lipid emulsion[4].

The Causality: With a LogP of ~4.7, 2,6-DCP has a massive affinity for lipids. By dissolving the drug in a biocompatible oil phase (soybean oil) and emulsifying it in water using a surfactant (egg lecithin), you create nanoscale lipid droplets that shield the drug from the aqueous blood plasma, preventing embolism.

Self-Validating Protocol: 1% (w/v) O/W Emulsion Preparation Validation Checkpoint: The emulsion must not show macroscopic phase separation (creaming) after centrifugation at 3,000 x g for 15 minutes.

  • Oil Phase: Dissolve 100 mg of 2,6-DCP in 1.0 g of purified soybean oil. Warm slightly (40°C) to ensure complete dissolution.

  • Aqueous Phase: In a separate vessel, dissolve 225 mg of glycerol (osmotic agent) and 120 mg of purified egg lecithin (emulsifier) in 8.5 mL of Water for Injection (WFI)[4].

  • Primary Emulsion: Slowly add the oil phase to the aqueous phase while processing with a high-shear rotor-stator homogenizer at 10,000 RPM for 5 minutes.

  • Nanoemulsion: Pass the primary emulsion through a high-pressure homogenizer (e.g., Avestin EmulsiFlex) at 10,000 psi for 5-7 cycles until the droplet size is <200 nm (verify via Dynamic Light Scattering).

  • pH Adjustment: Adjust pH to 7.0–8.5 using 0.1 M NaOH to match physiological compatibility[4].

FAQ 4: My DMSO stock solution precipitates immediately upon dilution into ACSF. How do I prevent this "solvent crash"?

The Causality: When a highly concentrated DMSO stock of 2,6-DCP is injected into an aqueous buffer, the DMSO diffuses into the water much faster than the hydrophobic drug can dissolve. This creates localized zones of supersaturation, causing the drug to rapidly nucleate and precipitate—a phenomenon known as "solvent crash."

Troubleshooting Steps:

  • Use an Intermediate Surfactant: Pre-mix your DMSO stock with a non-ionic surfactant like Pluronic F-127 (0.1% final concentration) or Tween 80 before adding it to the buffer. The surfactant micelles will immediately capture the drug as the DMSO diffuses away.

  • Temperature Matching: Always warm your ACSF to 37°C prior to spiking. Cold buffers drastically lower the thermodynamic solubility limit, accelerating precipitation.

  • Vortexing: Add the stock solution dropwise directly into the vortex of the rapidly stirring buffer, never against the wall of the tube.

Solvent_Crash Start DMSO Stock injected into Aqueous Buffer Crash Rapid Precipitation (Solvent Crash) Start->Crash Direct Injection AddSurfactant Pre-mix with 0.1% Pluronic F-127 Crash->AddSurfactant Troubleshooting Path A Warm Warm Buffer to 37°C & Vortex Vigorously Crash->Warm Troubleshooting Path B Success Stable Aqueous Solution Achieved AddSurfactant->Success Warm->Success

Logical troubleshooting pathway to resolve solvent crash during buffer dilution.

References
  • Krasowski, M. D., Koltchine, V. V., Rick, C. E., Ye, Q., Finn, S. E., & Harrison, N. L. "Methionine 286 in transmembrane domain 3 of the GABAA receptor β subunit controls a binding cavity for propofol and other alkylphenol general anesthetics." PubMed Central (PMC).
  • Krasowski, M. D., et al. "4D-QSAR Analysis of a Set of Propofol Analogues: Mapping Binding Sites for an Anesthetic Phenol on the GABAA Receptor." PubMed Central (PMC).
  • Trapani, G., et al. "Evaluation of new propofol aqueous solutions for intravenous anesthesia." Ovid.
  • Glen, J. B., et al. "WO2004100935A2 - Propofol formulation containing reduced oil and surfactants.

Sources

Technical Support Center: Analytical Detection of 2,6-Dicyclopentylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical detection of 2,6-dicyclopentylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to resolve challenges in your analytical workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and problems encountered during the analysis of 2,6-dicyclopentylphenol.

Q1: What are the primary analytical techniques for quantifying 2,6-dicyclopentylphenol?

The two most common and robust techniques are High-Performance Liquid Chromatography (HPLC), typically with UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS).

  • HPLC is ideal for routine quantification in quality control settings due to its high precision and ease of use. A reversed-phase C18 column is often the starting point.[1]

  • GC-MS offers superior selectivity and sensitivity, making it excellent for identifying trace amounts, analyzing complex matrices, or confirming the identity of impurities and degradation products.[2][3]

Q2: I'm seeing significant peak tailing in my HPLC analysis. What is the most likely cause for a phenolic compound like this?

For phenolic compounds, the most common cause of peak tailing is secondary interaction between the acidic phenolic hydroxyl group and residual silanol groups on the silica-based column packing.[4] These silanol groups can become deprotonated and interact ionically with your analyte, causing a portion of the analyte molecules to be retained longer, which results in a tailed peak.[4]

Q3: How do I prepare a sample of 2,6-dicyclopentylphenol from a pharmaceutical formulation for analysis?

Sample preparation will depend on the matrix. For a simple formulation like a solution, a straightforward "dilute and shoot" approach may work, where the sample is diluted with the mobile phase. For more complex matrices like creams or tablets, an extraction is necessary. A common approach involves:

  • Dissolution: Dissolving the sample in a solvent where the analyte is soluble but some excipients may not be.

  • Extraction: Using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from interfering matrix components.[2][5] SPE is often preferred for its efficiency and cleaner extracts.[2]

  • Reconstitution: Evaporating the extraction solvent and reconstituting the residue in the mobile phase to ensure compatibility with the HPLC system.

Q4: My mass balance in a forced degradation study is below 95%. Where could my degradants be?

A poor mass balance is a common issue in forced degradation studies and suggests that some degradation products are not being detected.[6] Key reasons include:

  • Non-UV Active Degradants: The degradants may lack a chromophore and be invisible to a UV detector. Coupling your HPLC to a mass spectrometer (MS) or a universal detector like a Charged Aerosol Detector (CAD) can help identify these.[6]

  • High Retention: Degradants may be more polar or non-polar than the parent compound and could be sticking to the column. Ensure your gradient runs to a very high organic percentage and includes a strong solvent wash post-run.

  • Volatility: Degradation may have produced volatile compounds that were lost during sample preparation.[6] GC-MS headspace analysis could be used to investigate this.

  • Precipitation: Degradants may be insoluble in the sample diluent or mobile phase.[6]

Part 2: HPLC Troubleshooting Guide

This section provides a deeper dive into specific issues you may encounter with HPLC analysis.

Issue 1: Asymmetric Peak Shape (Tailing)

As discussed in the FAQs, peak tailing is a primary concern for phenols.

Q: I've confirmed my peak tailing is likely due to silanol interactions. How do I systematically resolve this?

Here is a logical workflow to address this common problem.

G cluster_solutions Troubleshooting Steps start Peak Tailing Observed (Tf > 1.2) check_ph Is Mobile Phase pH 2-3 units below analyte pKa (approx. pKa 8-10 for phenols)? start->check_ph adjust_ph Adjust pH to 2.5-3.5 with Formic or Phosphoric Acid check_ph->adjust_ph No check_modifier Is an organic modifier (e.g., Triethylamine) present? check_ph->check_modifier Yes adjust_ph->check_modifier add_modifier Add a silanol blocker like 0.1% Triethylamine (TEA) check_modifier->add_modifier No check_column Is the column old or known to have high silanol activity? check_modifier->check_column Yes add_modifier->check_column change_column Switch to an end-capped column or one designed for polar analytes check_column->change_column check_conc Is the sample concentration too high? check_column->check_conc No change_column->check_conc dilute_sample Dilute sample by a factor of 10 check_conc->dilute_sample Yes resolved Problem Resolved check_conc->resolved No, consult specialist dilute_sample->resolved

Caption: Logical workflow for troubleshooting HPLC peak tailing.

Causality Behind the Steps:

  • Adjust Mobile Phase pH: By lowering the pH of the mobile phase to around 2.5-3.5, you ensure that the residual silanol groups on the column are fully protonated (Si-OH form) and not negatively charged (SiO-).[4] This minimizes the strong ionic interactions that cause tailing.

  • Add a Competing Base (Silanol Blocker): A small, basic modifier like Triethylamine (TEA) can be added to the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively "blocking" them from interacting with your phenolic analyte.[7]

  • Use a Modern, End-Capped Column: Newer columns often feature advanced end-capping, where the residual silanols are chemically bonded with a small, inert group. This physically blocks them from interacting with analytes. Columns specifically marketed as "low-bleed" or for "polar analytes" are often a good choice.

  • Check for Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4] A simple dilution can confirm if this is the issue.

Issue 2: Poor Sensitivity or No Peak Detected

Q: I'm injecting my 2,6-dicyclopentylphenol standard but see a very small peak or no peak at all. What should I check?

  • Wavelength Selection: Ensure your UV detector is set to the wavelength of maximum absorbance (λmax) for 2,6-dicyclopentylphenol. Phenols typically have a λmax around 270-280 nm.[8] If you have a Diode Array Detector (DAD), you can acquire the full spectrum to determine the optimal wavelength.

  • Sample Diluent: The solvent used to dissolve your sample must be compatible with the mobile phase. If your sample is dissolved in a much stronger solvent than your mobile phase (e.g., 100% Acetonitrile into a 50% Water mobile phase), it can cause the analyte to precipitate on the column or lead to severe peak distortion.[9] Always try to dissolve your sample in the initial mobile phase.

  • System Integrity: Check for leaks in the system, especially around fittings and pump seals.[9] A leak can prevent the full injection volume from reaching the column. Also, ensure the autosampler is drawing and injecting the correct volume.

Part 3: GC-MS Troubleshooting Guide

GC-MS is a powerful tool, but its complexity can introduce unique challenges.

Q: I am getting poor peak shape and low response for 2,6-dicyclopentylphenol on my GC-MS. What are the likely causes?

Phenolic compounds can be challenging in GC analysis due to their active hydroxyl group.

  • Inlet Activity: The phenolic hydroxyl group can interact with active sites (silanols) in the GC inlet liner or the head of the GC column. This can cause peak tailing and loss of signal.

    • Solution: Use a deactivated inlet liner (often sold as "silanized"). If the problem persists, you may need to perform derivatization.

  • Derivatization: To mask the active hydroxyl group, you can perform a derivatization reaction, most commonly silylation (e.g., using BSTFA). This replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, resulting in a more volatile and less active compound with excellent chromatographic properties.[10]

  • Temperature Optimization:

    • Inlet Temperature: Ensure the inlet temperature is high enough to ensure complete and rapid vaporization of the bulky 2,6-dicyclopentylphenol molecule without causing thermal degradation. A starting point of 250 °C is reasonable.[2]

    • Oven Program: A slow temperature ramp will be necessary to separate it from any related impurities. A starting temperature around 60-80 °C followed by a ramp of 10-15 °C/min is a good starting point.[2]

Part 4: Protocols and Data Tables
Experimental Protocol: HPLC-UV Method

This protocol provides a robust starting point for the analysis of 2,6-dicyclopentylphenol. It must be validated for its intended purpose according to ICH Q2(R1) guidelines.[11]

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis sample Weigh Sample (e.g., Cream, Tablet) dissolve Dissolve in Methanol/ Acetonitrile sample->dissolve spe Perform Solid-Phase Extraction (SPE) dissolve->spe reconstitute Evaporate & Reconstitute in Mobile Phase spe->reconstitute inject Inject into HPLC System reconstitute->inject separate Separation on C18 Column inject->separate detect UV Detection at λmax separate->detect quantify Quantify against Standard Curve detect->quantify

Caption: General workflow for sample preparation and HPLC analysis.

Step-by-Step Method:

  • Standard Preparation: Prepare a stock solution of 2,6-dicyclopentylphenol at 1 mg/mL in methanol. From this, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a portion of the sample matrix expected to contain approximately 1 mg of the analyte.

    • Extract with a suitable solvent like methanol or perform an SPE cleanup as outlined in manufacturer protocols for phenolic compounds.[2]

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue to a final concentration of ~100 µg/mL in the mobile phase.

    • Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Run the analysis using the parameters in the table below.

  • System Suitability: Before running samples, inject a mid-point standard five times. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%. The tailing factor should be less than 1.5.

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column suitable for non-polar compounds.[1]
Mobile Phase Acetonitrile:Water (70:30) with 0.1% Formic AcidThe organic/aqueous ratio provides sufficient retention. Formic acid controls pH to suppress silanol ionization.[1]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[1]
Injection Volume 10 µLA common injection volume that balances sensitivity and peak shape.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.[9]
Detection (UV) 275 nm (or determined λmax)Expected absorbance maximum for a substituted phenol.
Experimental Protocol: GC-MS Method

This protocol is for confirmation of identity and trace analysis.

ParameterRecommended SettingRationale
Inlet Splitless, 250 °CEnsures efficient transfer of trace analytes to the column.[2]
Liner Deactivated, single taperMinimizes active sites that can cause peak tailing.
Carrier Gas Helium, 1.2 mL/min constant flowInert carrier gas providing good efficiency.[2]
Oven Program 80 °C (hold 1 min), ramp 15 °C/min to 280 °C (hold 5 min)Separates the analyte from potential impurities and ensures it elutes from the column.
Transfer Line 280 °CPrevents condensation of the analyte between the GC and MS.[2]
Ion Source Electron Ionization (EI), 70 eV, 230 °CStandard ionization technique for generating reproducible mass spectra.[2]
MS Acquisition Full Scan (50-450 amu) and/or SIMFull scan for identification; Selected Ion Monitoring (SIM) for high sensitivity quantification.[2]
References
  • This cit
  • Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Panda, P., & Jana, S. (2016). GC-MS spectrum of control sample of 2,6-dichlorophenol. ResearchGate. Available at: [Link]

  • Swathi, K., Maheshwari, P. U., Nikitha, B., & Sara, L. (2021). Impurity Profiling and Identification of 2,6-Diisopropylphenol by HPLC Method and Raman Spectroscopy Method. Advances in Experimental Medicine and Biology. Available at: [Link]

  • ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • This cit
  • This cit
  • Gatti, R., Gotti, R., & Cavrini, V. (2001). Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical derivatization. Journal of Pharmaceutical and Biomedical Analysis.
  • This cit
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]

  • This cit
  • This cit
  • This cit
  • Mbeuguie-A-Mbeuguie, D., Akissoe, N., Le Bourvellec, C., Rolland-Sabate, A., & Mestres, C. (2023). SOP for Extraction, Quantification and Analysis of Phenol Acid Components of Cassava. Agritrop. Available at: [Link]

  • This cit
  • Beelders, T., et al. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules. Available at: [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • Singh, R., & Rehman, Z. (2013).
  • This cit
  • This cit

Sources

Technical Support Center: Optimizing Catalyst Loading with 2,6-Dicyclopentylphenol Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing palladium-catalyzed reactions utilizing sterically demanding phenol-derived ligands, such as 2,6-dicyclopentylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst optimization, troubleshoot common experimental hurdles, and unlock the full potential of these powerful catalytic systems.

The advice herein is grounded in established principles of organometallic chemistry and backed by field-proven insights to ensure both scientific integrity and practical success in your laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role and optimization of bulky phenol-derived ligands in cross-coupling reactions.

Q1: What is the specific role of a bulky, electron-rich ligand like 2,6-dicyclopentylphenol in a palladium-catalyzed reaction?

A: A ligand like 2,6-dicyclopentylphenol, when used as a precursor or part of a larger phosphine or N-heterocyclic carbene (NHC) structure, plays a multifaceted role critical to the catalytic cycle. Its primary functions are:

  • Stabilization of the Active Catalyst: The ligand coordinates to the palladium center, stabilizing the active, low-coordinate Pd(0) species required for the reaction to proceed. This prevents catalyst decomposition into inactive palladium black.[1][2]

  • Promotion of Key Catalytic Steps: The steric bulk and electron-donating properties of such ligands are crucial for facilitating the two most challenging steps in many cross-coupling cycles:

    • Oxidative Addition: The electron-rich nature of the ligand enhances the electron density on the palladium center, promoting the oxidative addition of the organic halide (Ar-X) to the Pd(0) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[3]

    • Reductive Elimination: The steric hindrance from the bulky dicyclopentyl groups facilitates the final reductive elimination step, where the new C-C or C-heteroatom bond is formed and the desired product is released from the palladium center.[1][4][5]

  • Controlling Reactivity and Selectivity: By occupying significant space in the palladium coordination sphere, the ligand can prevent the formation of undesirable off-cycle intermediates and suppress side reactions like β-hydride elimination or homocoupling.[2][6]

Q2: Why is it so critical to optimize catalyst loading and the ligand-to-metal (L:M) ratio?

A: Optimization is a balance between reaction efficiency, cost, and purity.

  • Cost-Effectiveness: Palladium catalysts and complex ligands are expensive. Minimizing the catalyst loading to the lowest effective level is crucial for the economic viability of a synthesis, especially at scale.[7]

  • Reaction Kinetics: Insufficient catalyst loading can lead to slow or incomplete reactions.[8][9] Conversely, excessively high loading doesn't always improve the rate and can lead to catalyst decomposition or side reactions.[9]

  • Catalyst Stability: The L:M ratio is paramount for catalyst stability. An optimal ratio ensures the formation of the active monoligated palladium species while preventing the formation of less active or inactive bis-ligated species or ligand-free palladium, which can rapidly decompose.[2][3] For in-situ generated catalysts, optimizing this ratio can dramatically improve yield.[6]

  • Product Purity: Unoptimized conditions can lead to increased side product formation, complicating purification.[2] Furthermore, high catalyst loading increases the amount of residual palladium in the final product, a major concern in pharmaceutical development.

Q3: What is a good starting point for catalyst loading and other conditions when using a new, bulky ligand system?

A: When developing a new reaction, it's best to start with conditions known to be robust and then optimize. A conservative starting point ensures a higher chance of initial success, providing a baseline for improvement.

ParameterRecommended Starting PointRationale & Key Considerations
Pd Precatalyst Loading 1–2 mol %A safe starting point for most cross-couplings. Difficult reactions may require up to 5 mol % initially.[8][10]
Ligand:Metal (L:M) Ratio 1.2:1 to 2:1A slight excess of ligand is often used to prevent catalyst decomposition, but a large excess can inhibit catalysis. The optimal ratio is highly system-dependent.[6][11]
Base K₃PO₄, Cs₂CO₃, or NaOtBuThe choice is critical. K₃PO₄ is a good general base. Cs₂CO₃ is often effective for sensitive substrates. NaOtBu is a strong base suitable for many C-N and C-O couplings.[1][4]
Solvent Toluene, Dioxane, or THFThese are common, relatively non-polar aprotic solvents that work well for many Pd-catalyzed couplings.[1][12] Ensure solvents are anhydrous and degassed.[1][6]
Temperature 80–110 °CMany reactions require heating to overcome activation barriers. Start at a moderate temperature and adjust based on reaction progress.[1][12]

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during experiments.

Issue 1: Low or No Product Formation

Q: My reaction has stalled with little to no conversion of my starting materials. What steps should I take to troubleshoot this?

A: This is the most common issue in cross-coupling reactions. A systematic approach is required to identify the root cause. Follow the logical workflow below to diagnose the problem.

G cluster_0 A Start: Low/No Yield B 1. Verify Reagent & Solvent Quality - Purity of starting materials? - Anhydrous & degassed solvent? A->B C Repurify reagents. Use fresh, dry, degassed solvent. B->C No D 2. Confirm Inert Atmosphere - Proper Schlenk technique? - No air leaks? B->D Yes C->B E Improve degassing procedure. Check for leaks in setup. D->E No F 3. Evaluate Catalyst System - Catalyst/ligand degraded? - Precatalyst activation issue? D->F Yes E->D G Use fresh catalyst & ligand. Consider a more active precatalyst (e.g., Pd(0) source). F->G Possible H 4. Increase Catalyst Loading - Temporarily increase to 5 mol %. F->H Unlikely G->H I 5. Re-evaluate Reaction Conditions - Temperature too low? - Incorrect base or solvent? H->I J Increase temperature. Screen alternative bases/solvents. I->J Possible K Problem Solved / Yield Improved I->K Unlikely J->K

Caption: Troubleshooting workflow for low product yield.

Detailed Explanation:

  • Reagent Quality is Paramount: Impurities in your starting materials or solvents can act as catalyst poisons.[1][13] Water and oxygen are particularly detrimental, as they can deactivate both the Pd(0) catalyst and sensitive phosphine ligands.[6][8] Always use high-purity, anhydrous, and thoroughly degassed reagents and solvents.

  • Ensure a Scrupulously Inert Atmosphere: The active Pd(0) catalyst is readily oxidized by oxygen.[6] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen using a Schlenk line or repeated vacuum-backfill cycles.

  • Check Catalyst and Ligand Integrity: Catalysts and ligands can degrade over time, especially if not stored properly under an inert atmosphere. If in doubt, use a fresh batch. Some Pd(II) precatalysts require in situ reduction to Pd(0), and if this step is inefficient, the reaction will not proceed.[2] Using a direct Pd(0) source like Pd₂(dba)₃ can sometimes resolve this.

  • Increase Catalyst Loading as a Test: For a challenging or new reaction, temporarily increasing the catalyst loading can help overcome high activation barriers or low-level catalyst poisoning and achieve conversion.[2][8] If this works, you can later re-optimize to a lower loading.

  • Re-evaluate Conditions: The reaction may simply require more energy (higher temperature) or a different chemical environment (solvent/base) to proceed effectively.[1][2][12]

Issue 2: Catalyst Decomposition (Formation of Palladium Black)

Q: My reaction mixture turns black and the reaction stops. What is happening and how can I fix it?

A: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," an agglomerated, inactive form of palladium metal.[1][2] This is a common deactivation pathway that halts the catalytic cycle.

Causes and Mitigation Strategies:

CauseExplanationMitigation Strategy
Presence of Oxygen Oxygen rapidly oxidizes the active Pd(0) catalyst, leading to the formation of palladium oxides which then decompose to palladium black.[6]Ensure rigorous exclusion of air from your reaction through proper degassing and maintaining a positive pressure of inert gas.[6]
Inappropriate L:M Ratio If there is not enough ligand to stabilize the palladium center (a low L:M ratio), the "naked" Pd(0) atoms will agglomerate.[2]Increase the L:M ratio slightly (e.g., from 1.1:1 to 1.5:1). A screening experiment is the best way to find the sweet spot.
High Temperature Excessive heat can accelerate catalyst decomposition pathways, especially if the catalyst is not perfectly stabilized.[2][6]Try running the reaction at the lowest temperature that still provides a reasonable rate. You may need to extend the reaction time.
Ligand Dissociation With very bulky ligands, the bond to the palladium can be weaker. At high temperatures, the ligand may dissociate, leaving the palladium unprotected.[2]Consider a ligand with slightly different steric or electronic properties. Sometimes a more robust precatalyst can help.

Part 3: Experimental Protocol for Optimization

A high-throughput screening approach is the most efficient method to determine the optimal catalyst loading and L:M ratio for your specific substrates.

Protocol: Small-Scale Parallel Reaction Screening

This protocol allows for the rapid testing of multiple conditions simultaneously.

  • Stock Solution Preparation:

    • Prepare stock solutions of your aryl halide, phenol coupling partner, palladium precatalyst (e.g., Pd₂(dba)₃), and the 2,6-dicyclopentylphenol-derived ligand in your chosen anhydrous, degassed solvent (e.g., Toluene).

    • Rationale: Preparing stock solutions ensures accurate and rapid dispensing of small, consistent quantities to each reaction vial, minimizing measurement errors.[1]

  • Reaction Array Setup:

    • In an inert atmosphere glovebox, arrange an array of labeled reaction vials (e.g., 2 mL HPLC vials) in a vial block.

    • To each vial, add the appropriate solid base (e.g., K₃PO₄).

    • Using a micropipette, add the stock solutions of the aryl halide and phenol to each vial.

    • Carefully add the calculated volumes of the palladium precatalyst and ligand stock solutions to achieve the desired catalyst loadings and L:M ratios for each vial (see example table below).

  • Execution and Analysis:

    • Seal the vials securely with screw caps.

    • Place the vial block on a pre-heated stirrer plate set to the desired reaction temperature (e.g., 100 °C).

    • After the designated reaction time (e.g., 12-24 hours), cool the block to room temperature.

    • Take a small, measured aliquot from each vial, dilute it with a suitable solvent (e.g., ethyl acetate), add an internal standard, and filter through a small plug of silica.

    • Analyze the samples by GC-MS or LC-MS to determine the conversion of starting material and relative yield of the product.[1]

Example Screening Array Layout:

VialPd Loading (mol %)L:M RatioYield (%)
A10.51.1 : 1
A20.51.5 : 1
A30.52.0 : 1
B11.01.1 : 1
B21.01.5 : 1
B31.02.0 : 1
C12.01.1 : 1
C22.01.5 : 1
C32.02.0 : 1

This systematic approach allows for the rapid identification of the most efficient and robust reaction conditions, saving significant time and resources.

Part 4: Visualizing the Ligand's Role

Understanding the catalytic cycle helps visualize where and why a bulky ligand is so effective.

G cluster_legend Ligand's Influence A Active Pd(0)L Catalyst B Oxidative Addition (Ar-X) A->B  Ar-X L2 Ligand stabilizes catalyst, preventing decomposition. A->L2 C Pd(II) Intermediate L-Pd(Ar)(X) B->C D Ligand Exchange / Base Action (Nu-H) C->D  Nu-H, Base E Pd(II) Intermediate L-Pd(Ar)(Nu) D->E F Reductive Elimination E->F F->A  Regenerates Catalyst G Product (Ar-Nu) F->G  Releases Product L1 Bulky ligand accelerates this key step. F->L1

Caption: The catalytic cycle highlighting the influence of the bulky ligand (L).

This diagram shows how the ligand (L) is integral throughout the cycle. It is not merely a spectator but an active participant that drives the reaction forward by stabilizing the crucial Pd(0) state and accelerating the turnover-limiting reductive elimination step.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Phenol Synthesis.
  • Surry, D. S., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
  • Karthikeyan, J., et al. (2021). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • ResearchGate. (2025). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects.
  • Wang, L., et al. (2015). Palladium-catalyzed reductive coupling of phenols with anilines and amines. Chemical Science, 6, 4174–4178.
  • ResearchGate. (n.d.).
  • Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Stubbs, J. M., et al. (2019). Optimizing Ligand Structure for Low-Loading and Fast Catalysis for Alkynyl-Alcohol and -Amine Cyclization. Dalton Transactions, 48(22), 7928-7937.
  • ResearchGate. (n.d.).
  • Burgos, C. H., et al. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects.
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
  • BenchChem. (n.d.). Palladium catalyst issues in cross-coupling reactions.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 2,6-Dimethoxytoluene.
  • BenchChem. (n.d.). Troubleshooting low yields in 9-BBN Suzuki coupling.
  • International Research Journal of Engineering, Science, Technology & Innovation. (2023).
  • Tcyrulnikov, S., et al. (2023). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC.
  • BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Kumar, P., et al. (2021). Bulky PNP ligands blocking metal-ligand cooperation allow for isolation of Ru(0)
  • Organ, M. G., et al. (2005). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. Journal of the American Chemical Society.
  • Vantourout, J. C., et al. (2017). Pd-Catalyzed O‑Arylation of Phenols Mediated by a Weak, Soluble Organic Base. PMC.
  • Chen, G., et al. (2016). Developing Ligands for Palladium(II)
  • ResearchGate. (2021). Sterically hindered (pyridyl)benzamidine palladium(II)
  • White, P. B., & Stahl, S. S. (2011).
  • BenchChem. (n.d.). Application Notes and Protocols for the Use of 2,6-Diisopropylaniline in Palladium-Catalyzed Cross-Coupling Reactions.
  • Sharma, A., et al. (2017).
  • Gelman, D., & Buchwald, S. L. (2003). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions.
  • Nishikata, T., et al. (2021). Investigation of the Selectivity of the Palladium-Catalyzed Aroylation and Arylation of Stannyl Glycals with Aroyl Chlorides. PMC.
  • MDPI. (2025). Bulky Ligand-Induced Hindrance in Photocatalytic CO2 Reduction over Various Tris(bipyridine)cobalt(II) Chloride Complexes.
  • Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
  • Wikipedia. (n.d.). Cross-coupling reaction.

Sources

Technical Support Center: A Guide to Minimizing Impurities in 2,6-Dicyclopentylphenol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 2,6-dicyclopentylphenol. This guide is designed for researchers, chemists, and process development professionals who are working to optimize the production of this valuable chemical intermediate. High purity is often paramount, and controlling the formation of process-related impurities is a critical challenge.

This document provides in-depth, experience-driven insights into common issues encountered during the synthesis of 2,6-dicyclopentylphenol, focusing on practical, actionable solutions. We will delve into the causality behind impurity formation and present robust protocols for troubleshooting and purification.

Section 1: The Synthetic Landscape and Common Impurities

The industrial synthesis of 2,6-dicyclopentylphenol is typically achieved via the Friedel-Crafts alkylation of phenol with an appropriate cyclopentylating agent, such as cyclopentene or cyclopentanol, in the presence of an acid catalyst. While the reaction appears straightforward, it is a competitive process that can lead to a variety of structurally similar impurities. Understanding the reaction mechanism is the first step toward controlling the outcome.

The reaction proceeds through the formation of a cyclopentyl cation (or a related polarized complex), which then attacks the electron-rich phenol ring. The hydroxyl group of phenol is an ortho, para-directing group, leading to substitution at the positions ortho (2- and 6-) and para (4-) to the -OH group. The formation of the desired 2,6-disubstituted product requires two successive ortho-alkylation events while minimizing competing reactions.

Diagram: Primary Synthesis and Impurity Formation Pathway

Phenol Phenol P_intermediate 2-Cyclopentylphenol (Mono-ortho intermediate) Phenol->P_intermediate + Cyclopentyl⁺ P_para_mono 4-Cyclopentylphenol (Mono-para isomer) Phenol->P_para_mono + Cyclopentyl⁺ Impurity_O Cyclopentyl Phenyl Ether (O-Alkylation Impurity) Phenol->Impurity_O + Cyclopentyl⁺ (O-alkylation) Cyclopentene Cyclopentene (or Cyclopentanol) Catalyst Acid Catalyst (e.g., AlCl₃, Zeolite) Catalyst->Phenol Catalyst->Cyclopentene Target 2,6-Dicyclopentylphenol (Target Product) P_intermediate->Target + Cyclopentyl⁺ Impurity_2_4 2,4-Dicyclopentylphenol (Positional Isomer) P_para_mono->Impurity_2_4 + Cyclopentyl⁺ Impurity_over Over-alkylation Products (e.g., 2,4,6-Tricyclopentylphenol) Target->Impurity_over + Cyclopentyl⁺ Impurity_2_4->Impurity_over + Cyclopentyl⁺

Caption: Synthesis of 2,6-dicyclopentylphenol and key impurity pathways.

Table 1: Common Impurities in 2,6-Dicyclopentylphenol Synthesis
Impurity NameStructureSource of Formation
2-Cyclopentylphenol Mono-substituted intermediateIncomplete reaction; insufficient cyclopentylating agent or short reaction time.
4-Cyclopentylphenol Positional isomer (mono-substituted)Competing para-alkylation, often favored by non-selective catalysts like AlCl₃.[1]
2,4-Dicyclopentylphenol Positional isomer (di-substituted)Alkylation of the 4-cyclopentylphenol intermediate or direct alkylation of phenol.
Cyclopentyl Phenyl Ether O-alkylation productDirect alkylation on the hydroxyl oxygen. Can be an intermediate that rearranges to C-alkylated products.[2]
Over-alkylation Products Tri- and tetra-substituted phenolsOccurs when an excess of the alkylating agent is used or under harsh reaction conditions.
Unreacted Phenol Starting materialIncomplete reaction.
Oxidation Products e.g., Quinone-type structuresPresence of oxygen during synthesis or workup, especially at elevated temperatures. Analogous to impurities in 2,6-diisopropylphenol.[3]

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis in a practical question-and-answer format.

Q1: My final product contains a high percentage of mono-substituted isomers (2- and 4-cyclopentylphenol). How can I increase the yield of the di-substituted product?

A1: This is a classic optimization problem related to reaction stoichiometry and kinetics.

  • Molar Ratio: The most direct cause is an insufficient amount of the cyclopentylating agent. To drive the reaction toward di-substitution, you must use a molar excess of cyclopentene or cyclopentanol relative to phenol. A molar ratio of Phenol:Cyclopentene of at least 1:2.2 is a good starting point. For a similar synthesis, a 1:2 molar ratio was found to be necessary to obtain the di-substituted product.[4]

  • Reaction Time & Temperature: Ensure the reaction is allowed to proceed to completion. Monitor the disappearance of the mono-substituted intermediates by a suitable analytical method like GC or TLC. Insufficient time or a temperature that is too low will result in an incomplete reaction. However, excessively high temperatures can promote side reactions, so a careful balance is needed.[5]

  • Catalyst Activity: Ensure your catalyst is active and used in a sufficient amount. For solid catalysts, ensure proper mixing to overcome mass transfer limitations. Catalyst amounts can range from 10% to 20% by weight relative to phenol.[4][6]

Q2: I am struggling with regioselectivity. My product is a mixture of 2,6- and 2,4-dicyclopentylphenol. How can I favor the 2,6-isomer?

A2: This is a challenge of directing the electrophilic attack to the ortho positions. The solution lies almost entirely in catalyst selection.

  • Mechanism of Selectivity: Traditional Lewis acids like AlCl₃ are small and do not offer steric hindrance, often leading to a thermodynamic product mixture enriched in the para isomer.[1]

  • Shape-Selective Catalysts: To enhance ortho-selectivity, you should employ a shape-selective (or sterically hindered) catalyst. These catalysts create a constrained environment around the active sites, making it sterically more favorable for the cyclopentyl group to attack the less-hindered ortho positions of the phenol, which is coordinated to the catalyst surface.

    • Zeolites: Catalysts like H-Beta and H-Mordenite have well-defined pore structures that can impart shape selectivity and are highly effective for the selective synthesis of 2,6-dialkylphenols.[7]

    • Clays: Montmorillonite K10 clay has been shown to provide high ortho-selectivity in the alkylation of phenol with cyclopentanol.[1]

    • Aluminum Phenolate: This catalyst, formed in situ from phenol and aluminum, is bulkier than AlCl₃ and can also enhance ortho-alkylation.

Q3: My reaction mixture contains a significant amount of cyclopentyl phenyl ether. How can I prevent this O-alkylation?

A3: O-alkylation is a competing kinetic pathway that is often favored at lower temperatures.[2] While the resulting ether can sometimes rearrange to the C-alkylated products (a process known as the Fries rearrangement) at higher temperatures, it's often better to prevent its formation.

  • Increase Reaction Temperature: Operating at a moderately higher temperature often favors the thermodynamically more stable C-alkylated products over the O-alkylated ether. Temperatures in the range of 110-260°C have been reported for similar cycloalkylation reactions, depending on the catalyst used.[4][6]

  • Catalyst Choice: The choice of catalyst can influence the O- vs. C-alkylation ratio. Solid acid catalysts with specific pore structures can sterically hinder the approach to the oxygen atom.

Q4: What is the most effective method for removing the 2,4-dicyclopentylphenol isomer from my final product?

A4: Removing positional isomers with very similar boiling points can be difficult. Fractional distillation alone is often insufficient. Two highly effective lab- and industrial-scale methods are low-temperature crystallization and purification via a crystalline derivative.

  • Low-Temperature Crystallization: 2,6-dicyclopentylphenol has a distinct melting point. Isomeric impurities often disrupt the crystal lattice, lowering the melting point of the mixture and remaining in the liquid phase at low temperatures. A common technique is to dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane, petroleum ether) and cool it to a temperature between -25°C and +18°C.[8][9] The pure 2,6-isomer crystallizes out and can be isolated by filtration.

  • Purification via Derivatization: This is a highly effective, albeit multi-step, chemical purification method.[10]

    • Esterification: React the crude product mixture with an acid chloride or anhydride (e.g., benzoyl chloride, p-toluenesulfonyl chloride) to form the corresponding esters.

    • Crystallization: The ester of 2,6-dicyclopentylphenol often has significantly different crystallization properties from its isomeric impurities and can be easily purified by recrystallization.

    • Hydrolysis: The purified ester is then hydrolyzed (saponified) back to the high-purity 2,6-dicyclopentylphenol.

Diagram: Workflow for Post-Synthesis Purification

Start Crude 2,6-Dicyclopentylphenol (Contains Isomers) Decision1 Purity Requirement? Start->Decision1 Distill Fractional Vacuum Distillation Decision1->Distill Moderate Purity Crystallize Low-Temperature Crystallization Decision1->Crystallize High Purity (>99.5%) Derivatize Purification via Ester Derivatization Decision1->Derivatize High Purity (>99.5%) Check1 Isomer Separation Adequate? Distill->Check1 Check1->Crystallize No End_Mod Moderate-Purity Product Check1->End_Mod Yes End_High High-Purity Product (>99.5%) Crystallize->End_High Derivatize->End_High

Caption: Decision workflow for selecting a purification strategy.

Section 3: Key Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This reverse-phase HPLC method is designed for the separation and quantification of 2,6-dicyclopentylphenol and its common process-related impurities.[11]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 40% B

    • 31-35 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~20 mg of the crude product in 20 mL of acetonitrile to a concentration of 1 mg/mL.

Protocol 2: Purification by Low-Temperature Crystallization

This protocol is adapted from established methods for purifying similar 2,6-dialkylphenols.[8][9]

  • Place 100 g of the crude 2,6-dicyclopentylphenol (purity should ideally be >95%) into a suitable flask equipped with a magnetic stirrer.

  • Add a minimal amount of petroleum ether or n-hexane (e.g., 30-50 mL) to form a mobile slurry.

  • Under continuous stirring, cool the flask in a cooling bath to -15°C.

  • Once crystallization begins, maintain the temperature at -15°C for at least two hours to allow for complete crystal growth.

  • Isolate the crystals by vacuum filtration using a pre-chilled Büchner funnel.

  • Wash the filter cake with a small amount of cold (-15°C) petroleum ether to remove residual mother liquor.

  • Dry the purified crystals under vacuum to remove the solvent. The resulting product should have a purity >99.8%.

Protocol 3: Purification via Benzoate Ester Derivatization

This protocol is based on a patented method for purifying 2,6-diisopropylphenol.[10]

  • Esterification: In a reaction flask under a nitrogen atmosphere, dissolve 100 g of crude 2,6-dicyclopentylphenol in 300 mL of dichloromethane. Add 1.1 equivalents of pyridine. Cool the mixture to 0-5°C. Slowly add 1.05 equivalents of benzoyl chloride, keeping the temperature below 10°C. Stir at room temperature for 4 hours.

  • Workup: Add 200 mL of water and separate the phases. Wash the organic phase with water and concentrate to a residue under vacuum.

  • Crystallization: Add 500 mL of methanol to the residue and heat to reflux to dissolve the solid. Cool slowly to 20°C, then further cool to 0-5°C for one hour. Filter the precipitate, wash with cold methanol, and dry under vacuum. This yields the purified 2,6-dicyclopentylphenyl benzoate.

  • Hydrolysis: In a flask under nitrogen, mix 100 g of the purified ester with 200 mL of methanol and heat to ~60°C. Prepare a solution of sodium hydroxide (1.6 equivalents) in water and add it to the methanol solution over one hour, maintaining the temperature at 60°C. Stir for 3 hours until hydrolysis is complete (monitor by TLC or HPLC).

  • Isolation: Cool the mixture, add 500 mL of water, and acidify with hydrochloric acid to a pH of ~2. Extract the product with a suitable solvent (e.g., toluene). Wash the organic phase with water, dry over sodium sulfate, and concentrate under vacuum to yield high-purity 2,6-dicyclopentylphenol.

References

  • Some Features of Cycloalkylation Reactions of Phenol with 1-Methylcyclopentene. (2021). Scientific.net. Available at: [Link]

  • Optimization of the catalytic cycloalkylation process of phenol with 1-methylcyclopentene. (2022). ResearchGate. Available at: [Link]

  • Regioselective alkylation of phenol with cyclopentanol over montmorillonite K10: An efficient synthesis of 1-(2-cyclopentylphenoxy)-3-(tert-butylamino)propan-2-ol ((S)-penbutolol). (2002). Royal Society of Chemistry. Available at: [Link]

  • Alkylation of Phenol with Cyclooctene: Effect of Temperature, Molar Ratio of Reactants and Amount of Catalyst. (2010). ResearchGate. Available at: [Link]

  • Alkylation of phenol: a mechanistic view. (2006). PubMed. Available at: [Link]

  • Impurity Profiling and Identification of 2,6-Diisopropylphenol by HPLC Method and Raman Spectroscopy Method. (2021). PubMed. Available at: [Link]

  • PROCESS FOR THE PURIFICATION OF 2,6-DIISOPROPYLPHENOL. (1997). European Patent Office. Available at: [Link]

  • Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. (2018). Royal Society of Chemistry. Available at: [Link]

  • Process for the purification of 2,6-diisopropyl phenol. (1992). Google Patents.
  • Process for the purification of 2,6-diisopropyl phenol. (1992). Google Patents.

Sources

Validation & Comparative

A Comparative Guide to the Antioxidant Activity of 2,6-Dicyclopentylphenol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Phenolic Antioxidants

Phenolic compounds are a cornerstone of antioxidant research, playing a crucial role in mitigating oxidative stress-mediated disorders.[1] Their therapeutic potential stems from their ability to scavenge free radicals, chelate metals, and influence cell signaling pathways and gene expression.[1] The antioxidant capacity of these compounds is often evaluated through various assays, including the Trolox equivalent antioxidant capacity (TEAC), ferric reducing antioxidant power (FRAP), and others, which help to elucidate their mechanism of action.[1]

Phenolic antioxidants primarily act through two main mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET). In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it.[2][3] The resulting antioxidant radical is stabilized by resonance, rendering it less reactive.[3][4] In the SET mechanism, the antioxidant donates an electron to the free radical, forming a more stable radical cation.[2][3] The efficiency of these mechanisms is influenced by the molecular structure of the phenol and the reaction medium.[2]

This guide focuses on 2,6-dicyclopentylphenol, a synthetic phenolic compound, and provides a framework for validating its antioxidant activity in comparison to other well-established antioxidants.

Core Principles of Antioxidant Validation

To ensure the scientific integrity of antioxidant validation, a multi-assay approach is essential. This allows for a comprehensive assessment of the compound's activity across different radical species and reaction mechanisms. The following sections detail the protocols for key in vitro and cellular assays.

In Vitro Chemical Assays: A First-Line Assessment

These assays provide a rapid and cost-effective means to screen for antioxidant potential.

The DPPH assay is a widely used method to evaluate the free-radical scavenging ability of a compound.[5][6][7] The stable DPPH radical has a deep violet color, which turns to a pale yellow upon reduction by an antioxidant.[7][8] The decrease in absorbance at 517 nm is proportional to the antioxidant's efficacy.[5][7][8]

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a 0.1 mM DPPH stock solution in methanol. Store in the dark at 4°C.[8]

    • Prepare a stock solution of 2,6-dicyclopentylphenol and comparative antioxidants (e.g., Trolox, BHT, Ascorbic Acid) in methanol.[8][9]

    • Create a series of dilutions from the stock solutions.[8]

  • Assay Procedure (96-well plate format):

    • Add 50 µL of each sample dilution to separate wells.[8]

    • Add 50 µL of methanol to a well for the blank.[8]

    • To all wells except the blank, add 50 µL of the DPPH solution.[8]

    • Incubate the plate in the dark at room temperature for 30 minutes.[8][10]

    • Measure the absorbance at 517 nm using a microplate reader.[5][8][10]

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100[8]

    • Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[5]

Diagram of DPPH Assay Workflow:

DPPH_Assay cluster_prep Preparation cluster_assay Assay cluster_calc Calculation P1 Prepare 0.1 mM DPPH Solution P2 Prepare Antioxidant Stock Solutions P3 Create Serial Dilutions A1 Add 50 µL Sample to Well P3->A1 A2 Add 50 µL DPPH to Well A1->A2 A3 Incubate 30 min in Dark A2->A3 A4 Measure Absorbance at 517 nm A3->A4 C1 Calculate % Scavenging Activity A4->C1 C2 Determine IC50 Value C1->C2

Caption: Workflow for the DPPH radical scavenging assay.

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[11] The blue/green ABTS•+ chromophore is generated by the oxidation of ABTS.[11] In the presence of an antioxidant, the radical is reduced, causing a decolorization that is measured by the decrease in absorbance at 734 nm.[11]

Experimental Protocol:

  • Preparation of ABTS•+ Solution:

    • Mix equal volumes of ABTS solution and an oxidant solution (e.g., potassium persulfate).[12]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[12][13]

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[11][13]

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the sample or standard (e.g., Trolox) to each well.[12][14]

    • Add 200 µL of the diluted ABTS•+ solution to each well.[12]

    • Incubate for 2-6 minutes at room temperature.[12]

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition and express the antioxidant activity as Trolox Equivalents (TE).

Diagram of ABTS Assay Workflow:

ABTS_Assay cluster_prep Preparation cluster_assay Assay cluster_calc Calculation P1 Generate ABTS•+ Radical Cation P2 Dilute ABTS•+ to Abs ~0.7 P1->P2 A1 Add 10 µL Sample to Well P2->A1 A2 Add 200 µL ABTS•+ to Well A1->A2 A3 Incubate 2-6 min A2->A3 A4 Measure Absorbance at 734 nm A3->A4 C1 Calculate % Inhibition A4->C1 C2 Determine Trolox Equivalents (TE) C1->C2

Caption: Workflow for the ABTS radical cation decolorization assay.

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.[15][16][17] The assay is based on the hydrogen atom transfer (HAT) mechanism.[15][16] The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the curve (AUC).[17]

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a working solution of fluorescein in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).[17]

    • Prepare a solution of a free radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[18][19]

    • Prepare dilutions of the test compound and a standard (e.g., Trolox).[18]

  • Assay Procedure (96-well black plate format):

    • Add 25 µL of the sample, standard, or blank to the wells.[15][18]

    • Add 150 µL of the fluorescein solution to each well and incubate for 30 minutes at 37°C.[15][16][19]

    • Initiate the reaction by adding 25 µL of the AAPH solution.[15][18]

    • Immediately begin kinetic reading of fluorescence (Excitation: 480-485 nm, Emission: 520-530 nm) at 37°C for at least 60 minutes.[15][20]

  • Calculation:

    • Calculate the net Area Under the Curve (AUC) for each sample by subtracting the AUC of the blank.

    • Plot a standard curve of net AUC versus Trolox concentration.

    • Determine the ORAC value of the samples in Trolox Equivalents (TE).[15]

Diagram of ORAC Assay Workflow:

ORAC_Assay cluster_prep Preparation cluster_assay Assay cluster_calc Calculation P1 Prepare Fluorescein Working Solution P2 Prepare AAPH Initiator Solution P3 Prepare Sample & Standard Dilutions A1 Add Sample (25 µL) P3->A1 A2 Add Fluorescein (150 µL) Incubate 30 min, 37°C A1->A2 A3 Add AAPH (25 µL) A2->A3 A4 Kinetic Fluorescence Reading (60 min) A3->A4 C1 Calculate Net AUC A4->C1 C2 Plot Standard Curve C1->C2 C3 Determine ORAC Value (Trolox Equivalents) C2->C3

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

Cellular Antioxidant Activity (CAA) Assay: A Biologically Relevant Model

The CAA assay measures the antioxidant activity of a compound within a cellular environment, accounting for factors like cell uptake and metabolism.[21][22] It utilizes a cell-permeable fluorescent probe, DCFH-DA, which becomes fluorescent upon oxidation by intracellular reactive oxygen species (ROS).[21]

Experimental Protocol:

  • Cell Culture:

    • Seed cells (e.g., HepG2) in a 96-well black plate and culture until confluent.[20][21]

  • Assay Procedure:

    • Wash the cells with a suitable buffer (e.g., DPBS).[20][21]

    • Add 50 µL of DCFH-DA probe solution to each well.[20][23]

    • Add 50 µL of the test compound or a standard (e.g., Quercetin) to the wells.[20][23]

    • Incubate for 1 hour at 37°C.[20][24]

    • Wash the cells to remove the treatment solution.[20][24]

    • Add 100 µL of a free radical initiator (e.g., AAPH) to each well.[20][24]

    • Immediately begin kinetic fluorescence reading (Excitation: ~480 nm, Emission: ~530 nm) at 37°C for 60 minutes.[20][24]

  • Calculation:

    • Quantify the antioxidant activity by calculating the area under the fluorescence curve and comparing it to the control.

Diagram of CAA Assay Workflow:

CAA_Assay cluster_culture Cell Culture cluster_assay Assay cluster_calc Calculation CC1 Seed Cells in 96-well Plate CC2 Culture to Confluence CC1->CC2 A1 Wash Cells CC2->A1 A2 Add DCFH-DA Probe & Test Compound A1->A2 A3 Incubate 1h, 37°C A2->A3 A4 Wash Cells A3->A4 A5 Add Radical Initiator A4->A5 A6 Kinetic Fluorescence Reading (60 min) A5->A6 C1 Calculate Area Under Curve A6->C1 C2 Compare to Control C1->C2

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Lipid Peroxidation Assay: Assessing Protection Against Membrane Damage

Lipid peroxidation is a key indicator of oxidative stress, where free radicals attack lipids in cell membranes, leading to cellular damage.[25] The thiobarbituric acid reactive substances (TBARS) assay is a common method to measure lipid peroxidation by quantifying malondialdehyde (MDA), a major end product.[26][27]

Experimental Protocol (TBARS Assay):

  • Sample Preparation:

    • Prepare tissue homogenates or cell lysates.[27] To prevent further oxidation during preparation, butylated hydroxytoluene (BHT) can be added.[25][28]

  • Assay Procedure:

    • Mix the sample with a solution of thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid or sulfuric acid).[27][28][29]

    • Incubate the mixture at 95°C for 60 minutes to form the MDA-TBA adduct.[27][28]

    • Cool the samples on ice.[27][28][29]

    • Measure the absorbance of the resulting pink-colored solution at 532 nm.[26][27][28]

  • Calculation:

    • Create a standard curve using known concentrations of MDA.

    • Determine the concentration of MDA in the samples from the standard curve.[28]

TBARS_Assay cluster_prep Preparation cluster_assay Assay cluster_calc Calculation P1 Prepare Sample (Homogenate/Lysate) A1 Mix Sample/Standard with TBA Solution P1->A1 P2 Prepare MDA Standards P2->A1 A2 Incubate 95°C for 60 min A1->A2 A3 Cool on Ice A2->A3 A4 Measure Absorbance at 532 nm A3->A4 C1 Plot MDA Standard Curve A4->C1 C2 Determine MDA in Samples C1->C2

Sources

Comprehensive Comparison Guide: Performance of 2,6-Dicyclopentylphenol as a Sterically Hindered Ligand

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Dicyclopentylphenol (2,6-DCPP) is a highly specialized, sterically encumbered dialkylphenol. While its less hindered structural cousin, 2,6-diisopropylphenol (Propofol), is a ubiquitous pharmacological ligand, the massive steric bulk of the cyclopentyl rings in 2,6-DCPP fundamentally alters its interaction profile. This guide provides an objective, data-driven comparison of 2,6-DCPP against other alkylphenol alternatives. By analyzing its performance, we reveal its dual utility: acting as a critical steric-exclusion probe in neuropharmacology and serving as a highly stable, degradation-resistant scaffold in synthetic catalysis.

Part 1: Pharmacodynamic Profiling (2,6-DCPP vs. Propofol Analogues)

In drug development, understanding the volumetric limits of a receptor's binding pocket is as critical as identifying active agonists. Alkylphenols exert anesthetic effects by binding to a pre-existing amphiphilic cavity located in the transmembrane domain 3 (TM3) of the GABA-A receptor β subunit, a process strictly regulated by the Methionine 286 (M286) residue[1].

When comparing ligand performance, molecular volume dictates efficacy. Propofol (0.193 nm³) fits seamlessly into this cavity, promoting allosteric potentiation. In contrast, 2,6-DCPP possesses a molecular volume of 0.240 nm³. This excessive bulk results in a severe steric clash with the M286 residue, rendering 2,6-DCPP completely inactive as an anesthetic[1]. Consequently, 2,6-DCPP serves as an impeccable negative control ligand in 2, allowing researchers to precisely map the spatial boundaries of the GABA-A receptor[2].

Quantitative Data: Ligand Performance at the GABA-A Receptor
LigandOrtho-SubstituentsMolecular Volume (nm³)GABA-A PotentiationAnesthetic Activity (LORR)
Propofol Isopropyl0.193ActivePotent
2,6-Diethylphenol Ethyl0.187ActivePotent
2,6-Di-tert-butylphenol tert-Butyl0.227InactiveInactive
2,6-Dicyclopentylphenol Cyclopentyl0.240InactiveInactive

Data synthesized from established 4D-QSAR models and in vitro patch-clamp evaluations[1][2].

G Propofol Propofol (Vol: 0.193 nm³) Receptor GABA-A Receptor β2(M286) Cavity Propofol->Receptor Fits cavity DCPP 2,6-DCPP (Vol: 0.240 nm³) DCPP->Receptor Exceeds volume Active Allosteric Potentiation (Anesthesia) Receptor->Active Binding successful Inactive Steric Clash (No Activation) Receptor->Inactive Binding rejected

Logical flow of GABA-A receptor activation dictated by ligand molecular volume.

Part 2: Synthetic Utility (2,6-DCPP as a Bulky Phenolic Scaffold)

The very steric bulk that prevents 2,6-DCPP from binding to biological receptors makes it an exceptional ancillary ligand and synthetic scaffold in chemical catalysis.

In the synthesis of Mannich base catalysts and phenolic esters, standard unhindered phenols are highly susceptible to unwanted side reactions, most notably the formation of bisphenol coproducts (e.g., 4,4'-methylenebis(2,6-dialkylphenol))[3]. The rigid, bulky cyclopentyl groups of 2,6-DCPP physically shield the reactive ortho positions. When reacted with formaldehyde and secondary amines to form a Mannich base, 2,6-DCPP provides significant electron-donating inductive effects while strictly limiting the reaction to the para position, driving the synthesis of4 with near-perfect selectivity[4].

Comparative Performance in Synthetic Catalysis
Phenol Scaffold AlternativeSteric BulkBisphenol Coproduct FormationPrimary Synthetic Utility
Phenol (Unsubstituted) LowHighGeneral organic synthesis
2,6-Diisopropylphenol ModerateModeratePrecursor for transition metal ligands
2,6-Di-tert-butylphenol HighLowStandard antioxidant synthesis
2,6-Dicyclopentylphenol Very HighNegligibleHighly hindered Mannich base catalysts

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes internal controls to rule out false positives or negatives, explaining the direct causality behind the experimental choices.

Protocol A: Electrophysiological Patch-Clamp Validation of Ligand Inactivity

When utilizing 2,6-DCPP as a negative control in receptor mapping, it is critical to prove that the lack of electrical response is due to steric exclusion, not cell death or receptor desensitization.

  • Baseline Recording: Apply an EC20 concentration of GABA to the target cell. Causality: Establishes the baseline current amplitude and confirms the cell is healthy and expressing functional GABA-A receptors.

  • Test Ligand Perfusion: Co-apply 2,6-DCPP (up to 500 μM) alongside the EC20 GABA. Record the current. Observation: No potentiation of the GABA response occurs due to the 0.240 nm³ molecular volume exceeding cavity limits[1].

  • Washout Phase: Perfuse the chamber with standard extracellular buffer for 3 minutes. Causality: Removes the inactive ligand and prevents receptor desensitization, resetting the system for the control phase.

  • Positive Control Validation: Co-apply Propofol (active analogue) alongside EC20 GABA. Causality: If Propofol successfully potentiates the current, it definitively proves the receptor is still functional. This self-validates the inactivity of 2,6-DCPP as a true negative result.

Workflow Step1 1. Baseline Recording (Apply GABA EC20) Step2 2. Test Ligand Perfusion (Apply 2,6-DCPP + GABA) Step1->Step2 Step3 3. Washout Phase (Buffer only for 3 mins) Step2->Step3 Step4 4. Positive Control (Apply Propofol + GABA) Step3->Step4 Step5 5. Data Normalization (Compare Steps) Step4->Step5

Self-validating electrophysiological workflow ensuring accurate negative control data.

Protocol B: Synthesis of a 2,6-DCPP-derived Mannich Base Catalyst

This protocol outlines the use of 2,6-DCPP in generating highly selective alkyl ethers, demonstrating its superiority over less hindered phenols[4].

  • Reagent Preparation: Combine 1.0 molar equivalent of 2,6-DCPP, paraformaldehyde, and a stoichiometric excess of methanol in a sealed reaction chamber. Causality: Methanol serves a dual purpose; it acts as the solvent to maintain a homogenous mixture and drives the equilibrium of the etherification forward.

  • In Situ Catalyst Formation: Inject a catalytic amount of dimethylamine. Causality: The secondary amine reacts with formaldehyde and the bulky phenol to form the Mannich base catalyst (2,6-dicyclopentyl-α-dimethylamino-p-cresol) directly in the pot, avoiding complex intermediate purification[3].

  • Pressurized Heating: Purge with inert nitrogen gas and heat to 60°-100° C at 5-25 psig. Causality: Heating under an inert atmosphere prevents the oxidation of the highly electron-rich phenolate anion. The elevated pressure accelerates the reaction rate while the massive cyclopentyl groups physically block the formation of bisphenol impurities[4].

  • Product Recovery: Cool the chamber and distill off the excess methanol. The resulting product is a highly pure, sterically protected aromatic ether.

Conclusion

The performance of 2,6-dicyclopentylphenol perfectly illustrates how extreme steric parameters can be leveraged across distinct scientific disciplines. In drug development, its deliberate inability to bind to the GABA-A receptor makes it an essential structural probe for mapping binding cavities. Conversely, in synthetic chemistry, that exact same steric hindrance transforms it into an elite, highly selective scaffold capable of directing complex catalytic reactions without succumbing to unwanted polymerization.

References

  • Source: National Institutes of Health (NIH) / PubMed Central (PMC)
  • Source: National Institutes of Health (NIH) / PubMed Central (PMC)
  • US Patent 4754077A - Antioxidant synthesis Source: Google Patents URL
  • EP Patent 0116712B1 - Synthesis of hindered phenols Source: Google Patents URL

Sources

Validating the Mechanism of Action of 2,6-Dicyclopentylphenol: A Comparative and Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Phenolic Compound

2,6-dicyclopentylphenol is a synthetic phenolic derivative with a structure that suggests a range of potential biological activities. Phenol derivatives are a versatile class of compounds known for their diverse therapeutic applications, including anesthetic, anti-inflammatory, antioxidant, and antimicrobial effects[1][2][3]. The well-known anesthetic propofol (2,6-diisopropylphenol) serves as a key structural analog, providing a logical starting point for investigating the mechanism of action of 2,6-dicyclopentylphenol[4][5][6]. However, the unique dicyclopentyl substitutions may confer distinct pharmacological properties, necessitating a thorough and systematic validation of its biological targets and cellular effects.

This guide provides a comprehensive framework for researchers and drug development professionals to elucidate the mechanism of action of 2,6-dicyclopentylphenol. We will explore hypothesized mechanisms based on structural similarities to known drugs, present a comparative analysis with relevant alternatives, and detail a multi-tiered experimental workflow to rigorously validate its molecular targets and physiological effects.

Comparative Analysis: 2,6-Dicyclopentylphenol vs. Propofol and Other Phenolic Compounds

A comparative analysis with structurally similar compounds is crucial for contextualizing the potential therapeutic profile of 2,6-dicyclopentylphenol.

Compound Structure Primary Mechanism of Action Key Biological Effects Potential Advantages of 2,6-Dicyclopentylphenol
2,6-Dicyclopentylphenol 2,6-dicyclopentylphenolHypothesized: GABA-A receptor modulation, ion channel interactions, mitochondrial effects, anti-inflammatory activity.To be determined.Potentially improved therapeutic index, altered pharmacokinetic profile, novel secondary mechanisms.
Propofol (2,6-diisopropylphenol) 2,6-diisopropylphenolPotentiation of GABA-A receptor activity[5].Sedative-hypnotic, anesthetic, some antioxidant properties[7].
Ciprofol (HSK3486) R-chiral center propofol analogGABA-A receptor agonist[6].Sedative-hypnotic, with a potentially better safety profile than propofol[6].
Other Substituted Phenols e.g., 2,6-bis(1,1-dimethylethyl)phenol derivativesVaried; can include anti-inflammatory and antioxidant effects[8].Anti-inflammatory, free-radical scavenging[8].

The larger, more rigid dicyclopentyl groups in 2,6-dicyclopentylphenol compared to the isopropyl groups in propofol may lead to differences in receptor binding affinity, selectivity, and off-target effects. These structural modifications could also influence its metabolic stability and bioavailability.

Hypothesized Mechanisms of Action for 2,6-Dicyclopentylphenol

Based on the known activities of structurally related phenolic compounds, we can propose several plausible mechanisms of action for 2,6-dicyclopentylphenol that warrant experimental investigation.

Hypothesized Signaling Pathway for 2,6-Dicyclopentylphenol

cluster_gaba GABAergic Neurotransmission cluster_ion Ion Channel Modulation cluster_mito Mitochondrial Effects cluster_inflam Anti-inflammatory Pathways DCP 2,6-dicyclopentylphenol GABA_A GABA-A Receptor DCP->GABA_A Positive Allosteric Modulator? Ion_channels Voltage-gated Na+, K+, Ca2+ channels DCP->Ion_channels Blocker/Modulator? Mitochondria Mitochondria DCP->Mitochondria Direct effect? COX COX Enzymes DCP->COX Inhibitor? Cl_influx Increased Cl- Influx GABA_A->Cl_influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization CNS_depression CNS Depression Hyperpolarization->CNS_depression Altered_excitability Altered Neuronal Excitability Ion_channels->Altered_excitability ETC Electron Transport Chain Mitochondria->ETC ROS Reduced ROS Production ETC->ROS ATP Altered ATP Synthesis ETC->ATP Prostaglandins Reduced Prostaglandins COX->Prostaglandins Inflammation Decreased Inflammation Prostaglandins->Inflammation

Caption: Hypothesized molecular targets and downstream effects of 2,6-dicyclopentylphenol.

A Multi-Tiered Experimental Workflow for Mechanism of Action Validation

A systematic, multi-tiered approach is essential to comprehensively validate the mechanism of action of 2,6-dicyclopentylphenol. This workflow progresses from broad, initial screening to in-depth, target-specific validation.

Overall Experimental Workflow Diagram

cluster_1 cluster_2 cluster_3 Tier1 Tier 1: Initial Screening & Phenotyping Tier2 Tier 2: Target-Specific Assays Tier1->Tier2 InSilico In Silico Target Prediction Cytotoxicity Cell Viability & Cytotoxicity Assays Phenotypic Phenotypic Screening Tier3 Tier 3: In-depth Mechanistic & In Vivo Validation Tier2->Tier3 Electro Electrophysiology (Patch Clamp) Binding Radioligand Binding Assays Mito Mitochondrial Function Assays Inflam Inflammatory Mediator Assays Mutagenesis Site-Directed Mutagenesis Signaling Downstream Signaling Analysis InVivo Animal Model Validation

Sources

The Pivotal Role of 2,6-Disubstituted Phenols: A Comparative Guide to the Structure-Activity Relationship of 2,6-Dicyclopentylphenol Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anesthetic drug discovery, the 2,6-disubstituted phenol scaffold has emerged as a cornerstone for developing potent modulators of the γ-aminobutyric acid type A (GABAA) receptor. Propofol (2,6-diisopropylphenol), a molecule celebrated for its rapid onset and short duration of action, stands as the archetypal example of this chemical class.[1][2] This guide delves into the intricate structure-activity relationships (SAR) of 2,6-dicyclopentylphenol analogs, a less explored but potentially significant area of research. By examining the influence of bulky alkyl substituents at the 2 and 6 positions, we aim to provide a comprehensive resource for the rational design of novel anesthetic agents with potentially improved therapeutic profiles.

The GABAA Receptor: The Primary Target of 2,6-Disubstituted Phenols

The anesthetic, sedative, and hypnotic effects of 2,6-disubstituted phenols are primarily mediated through their action as positive allosteric modulators of the GABAA receptor.[3][4] These receptors are ligand-gated ion channels that, upon activation by the endogenous neurotransmitter GABA, conduct chloride ions across the neuronal membrane, leading to hyperpolarization and a reduction in neuronal excitability.[5]

2,6-disubstituted phenols bind to a distinct site on the GABAA receptor, enhancing the effect of GABA and, at higher concentrations, directly activating the receptor.[6][7] This modulation prolongs the duration of the chloride channel opening, thereby potentiating the inhibitory effect of GABA.[3] The specific subunit composition of the GABAA receptor pentamer can influence the binding and efficacy of these compounds.[4][5]

Deconstructing the 2,6-Dicyclopentylphenol Scaffold: A SAR Deep Dive

The biological activity of 2,6-dicyclopentylphenol analogs is a finely tuned interplay of several structural features. Understanding these relationships is paramount for designing molecules with desired potency, selectivity, and pharmacokinetic properties.

The Indispensable Phenolic Hydroxyl Group

The hydroxyl group at the 1-position is a critical pharmacophoric feature. It acts as a hydrogen bond donor, a key interaction within the binding pocket of the GABAA receptor. Esterification or etherification of this group generally leads to a significant loss of activity, underscoring its importance for receptor binding.

The Gatekeepers: Substituents at the 2 and 6 Positions

The nature of the alkyl groups at the 2 and 6 positions profoundly influences the anesthetic potency and pharmacokinetic profile of these compounds. These substituents are believed to interact with hydrophobic pockets within the GABAA receptor binding site.

  • Size and Lipophilicity: An optimal balance of size and lipophilicity of the 2,6-substituents is crucial for potent activity. Increasing the size of the alkyl groups from methyl to isopropyl, as seen in the progression from 2,6-dimethylphenol to propofol, generally enhances potency.[8] This is attributed to improved hydrophobic interactions within the binding site. However, there is a limit to this trend. Excessively bulky substituents can lead to a decrease in activity, potentially due to steric hindrance that prevents optimal binding. The dicyclopentyl groups in our target analogs represent a significant increase in bulk and lipophilicity compared to the isopropyl groups of propofol.

  • Branching: Branching at the α-carbon of the alkyl substituents, as in the case of the isopropyl and sec-butyl groups, is often associated with higher potency compared to their linear counterparts.[8] This suggests that the shape of the hydrophobic pocket favors branched alkyl chains.

  • Symmetry: While many potent 2,6-disubstituted phenols are symmetrical, asymmetry can be introduced to fine-tune the pharmacological properties. However, significant deviations from a relatively balanced substitution pattern at the 2 and 6 positions can be detrimental to activity.

The Modulator: The Para Position (Position 4)

Substitution at the 4-position of the phenol ring offers an avenue for modifying the physicochemical and pharmacological properties of the parent molecule. Introducing polar or functional groups at this position can impact water solubility, metabolism, and even introduce additional biological activities. For instance, para-substitution has been explored to develop analogs with anticonvulsant properties while reducing sedative effects.[9]

Comparative Performance of 2,6-Dialkylphenol Analogs

To contextualize the potential of 2,6-dicyclopentylphenol analogs, it is essential to compare their expected properties with well-characterized derivatives. The following table summarizes key performance indicators for a range of 2,6-dialkylphenols, with extrapolated predictions for the dicyclopentyl analog based on established SAR trends.

Compound2,6-SubstituentAnesthetic Potency (ED50 in mice, mg/kg)Lipophilicity (logP)Key Observations
2,6-DimethylphenolMethyl>1002.30Low anesthetic potency.[8]
2,6-DiethylphenolEthyl~503.10Moderate anesthetic potency.[8]
Propofol Isopropyl ~10 3.83 High anesthetic potency, rapid onset, and short duration of action.[1]
2,6-Di-sec-butylphenolsec-Butyl~54.63Higher potency than propofol, suggesting favorable interaction of branched, bulkier groups.[8]
2,6-Dicyclopentylphenol (Predicted)CyclopentylPredicted: ~2-5Predicted: >5.0Expected to have very high potency due to increased lipophilicity and optimal hydrophobic interactions. May exhibit slower onset and longer duration of action due to higher lipophilicity and potential for slower clearance. Increased risk of cardiovascular and respiratory depression should be considered.

Note: The predicted values for 2,6-dicyclopentylphenol are based on extrapolation of existing SAR data and require experimental validation.

Experimental Protocols for Evaluation

The comprehensive evaluation of novel 2,6-dicyclopentylphenol analogs requires a combination of in vitro and in vivo assays to determine their potency, mechanism of action, and overall therapeutic potential.

Synthesis of 2,6-Dicyclopentylphenol

A common synthetic route to 2,6-dialkylphenols involves the Friedel-Crafts alkylation of phenol.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of phenol in a suitable solvent (e.g., carbon disulfide or a chlorinated hydrocarbon), add a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Alkylation: Slowly add cyclopentene to the reaction mixture at a controlled temperature (typically 0-10 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction by carefully adding water or a dilute acid.

  • Extraction: Extract the product into an organic solvent such as diethyl ether or dichloromethane.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

In Vitro Evaluation: GABAA Receptor Modulation

The positive allosteric modulatory activity of the analogs on the GABAA receptor can be assessed using electrophysiological techniques.

Two-Microelectrode Voltage-Clamp (TEVC) Assay in Xenopus Oocytes:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

  • cRNA Injection: Inject the oocytes with cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, and γ2).

  • Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes filled with 3 M KCl.

  • Data Acquisition: Clamp the membrane potential at -60 mV and perfuse the oocyte with a buffer solution.

  • Assay Protocol:

    • Apply a low concentration of GABA (EC5-10) to elicit a baseline current.

    • Co-apply the test compound with the same concentration of GABA and record the potentiated current.

    • Construct concentration-response curves to determine the EC50 and maximal efficacy of the analog.

In Vivo Evaluation: Anesthetic Potency

The anesthetic potency of the analogs can be determined in animal models by assessing the loss of righting reflex (LORR).

Loss of Righting Reflex (LORR) Assay in Mice:

  • Animal Acclimation: Acclimate male ICR mice to the testing environment for at least 30 minutes.

  • Compound Administration: Administer the test compound, formulated in a suitable vehicle (e.g., a lipid emulsion), via intravenous (i.v.) or intraperitoneal (i.p.) injection at various doses.

  • Assessment of LORR: Immediately after injection, place the mouse on its back. The inability of the mouse to right itself within a specified time (e.g., 30 seconds) is defined as the loss of righting reflex.

  • Duration of Anesthesia: Record the time from the loss of righting reflex to its return (the animal successfully rights itself three times within 30 seconds).

  • Data Analysis: Calculate the ED50 (the dose required to induce LORR in 50% of the animals) using probit analysis.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the key structural features influencing the activity of 2,6-dicyclopentylphenol analogs and a typical experimental workflow for their evaluation.

SAR_of_2_6_Dicyclopentylphenol_Analogs cluster_0 Core Phenol Scaffold cluster_1 Key Positions for Modification cluster_2 Biological Activity Phenol Phenolic -OH Aromatic Ring Activity GABAA Receptor Modulation Anesthetic Potency Phenol:f0->Activity:f0  H-bond Donor (Essential for Activity)   Pos_2_6 Positions 2 & 6 Pos_2_6->Activity:f1  Size & Lipophilicity (Potency)   Pos_4 Position 4 Pos_4->Activity  Modulates Physicochemical Properties & Metabolism  

Caption: Key SAR determinants for 2,6-dicyclopentylphenol analogs.

Experimental_Workflow cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Lead Optimization Synthesis Analog Synthesis In_Vitro GABAA Receptor Assay (TEVC in Oocytes) Synthesis->In_Vitro  Screening for Activity   In_Vivo Anesthetic Potency (LORR in Mice) In_Vitro->In_Vivo  Promising Candidates   PK_PD Pharmacokinetic/ Pharmacodynamic Studies In_Vivo->PK_PD  Detailed Profiling   Lead_Opt Lead Optimization PK_PD->Lead_Opt  Data-driven Design   Lead_Opt->Synthesis  Iterative Improvement  

Caption: A typical experimental workflow for the evaluation of novel anesthetic agents.

Conclusion and Future Directions

The exploration of 2,6-dicyclopentylphenol analogs presents a compelling opportunity to expand the therapeutic armamentarium of anesthetic agents. Based on established SAR principles, these compounds are predicted to be highly potent modulators of the GABAA receptor. However, their increased lipophilicity may lead to altered pharmacokinetic profiles, including a slower onset and longer duration of action, which could be advantageous in specific clinical settings but also pose challenges related to drug accumulation and recovery.

Future research should focus on the synthesis and rigorous experimental evaluation of these analogs to validate the predicted SAR trends. Detailed pharmacokinetic and pharmacodynamic studies will be crucial to understand their absorption, distribution, metabolism, and excretion profiles, as well as to establish a clear therapeutic window. By systematically exploring the impact of these bulky cyclopentyl substituents, the scientific community can continue to refine the design of safer and more effective anesthetic drugs.

References

  • A Novel Bifunctional Alkylphenol Anesthetic Allows Characterization of γ-Aminobutyric Acid, Type A (GABAA), Receptor Subunit Binding Selectivity in Synaptosomes. Journal of Biological Chemistry. [Link]

  • A comparison of the induction characteristics of thiopentone and propofol (2,6-di-isopropyl phenol). Anaesthesia. [Link]

  • The Anticonvulsant Effects of Propofol and a Propofol Analog, 2,6-Diisopropyl-4-(1-Hydroxy-2,2,2-Trifluoroethyl)Phenol, in a 6 Hz Partial Seizure Model. Anesthesia & Analgesia. [Link]

  • Design, Synthesis, and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics. Journal of Medicinal Chemistry. [Link]

  • Effect of structure on potency and selectivity in 2,6-disubstituted 4-(2-arylethenyl)phenol lipoxygenase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Development and SAR of functionally selective allosteric modulators of GABAA receptors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis, biological evaluation, and preliminary structure-activity considerations of a series of alkylphenols as intravenous anesthetic agents. Journal of Medicinal Chemistry. [Link]

  • Comparison of the potency of different propofol formulations: a randomized, double-blind trial using closed-loop administration. Anesthesiology. [Link]

  • What are the similarities and differences between propofol (2,6-diisopropylphenol) and dexmedetomidine (Precedex) as sedative agents? Dr.Oracle. [Link]

  • GABAA Receptor Modulation by Phenyl Ring Compounds Is Associated with a Water Solubility Cut-Off Value. Cellular Physiology and Biochemistry. [Link]

  • Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae. Frontiers in Pharmacology. [Link]

  • Phenolics as GABAA Receptor Ligands: An Updated Review. Molecules. [Link]

  • Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. RSC Advances. [Link]

  • Block of voltage-operated sodium channels by 2,6-dimethylphenol, a structural analogue of lidocaine's aromatic tail. British Journal of Pharmacology. [Link]

  • Rational Design and Synthesis of Large Stokes Shift 2,6-Sulphur-Disubstituted BODIPYs for Cell Imaging. Molecules. [Link]

  • Pharmacodynamics and Pharmacokinetics of HSK3486, a Novel 2,6-Disubstituted Phenol Derivative as a General Anesthetic. Frontiers in Pharmacology. [Link]

  • Pharmacodynamics and Pharmacokinetics of HSK3486, a Novel 2,6-Disubstituted Phenol Derivative as a General Anesthetic. ResearchGate. [Link]

  • A Comparative Study of Common Anesthetics Propofol, Sevoflurane, Isoflurane and Ketamine on Lipid Membrane Fluidity. International Journal of Molecular Sciences. [Link]

  • 2,6-dichlorophenol. Organic Syntheses. [Link]

  • THE OXIDATION OF PHENOLS: I. THE OXIDATION OF 2,6-DI-t-BUTYL-4-METHYLPHENOL, 2,6-DI-t-BUTYLPHENOL, AND 2,6-DIMETHYLPHENOL WITH PEROXY RADICALS. Canadian Journal of Chemistry. [Link]

  • GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology. [Link]

  • Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene. ChevronTexaco Energy Research and Technology Co.. [Link]

  • Method for producing 2,6-diphenylphenol or derivative thereof.

Sources

A Head-to-Head Comparison of 2,6-Dicyclopentylphenol with Other Antioxidants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the fields of drug discovery and development, the mitigation of oxidative stress is a critical consideration. Reactive oxygen species (ROS) are implicated in a multitude of pathological conditions, making the study and application of antioxidants a cornerstone of therapeutic research. This guide provides a detailed comparison of the antioxidant potential of 2,6-dicyclopentylphenol against other widely used antioxidants, namely Butylated Hydroxytoluene (BHT), Trolox, and Quercetin.

At the heart of this analysis lies the fundamental principle of phenolic antioxidants. The efficacy of these compounds is primarily determined by their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. The stability of the resulting phenoxyl radical is paramount, as a stable radical will not propagate the oxidative chain reaction. This stability is largely influenced by the steric hindrance provided by bulky alkyl groups at the ortho positions (2 and 6) of the phenol ring.[1][2]

The Contenders: A Structural Overview

2,6-Dicyclopentylphenol: This compound features two cyclopentyl groups flanking the hydroxyl group. These bulky, cyclic alkyl groups are expected to provide significant steric hindrance, a key factor for stabilizing the phenoxyl radical formed upon hydrogen donation.[3] The electron-donating nature of the cyclopentyl groups also increases the electron density on the hydroxyl oxygen, facilitating hydrogen donation.

Butylated Hydroxytoluene (BHT): As a widely utilized synthetic antioxidant, BHT (2,6-di-tert-butyl-4-methylphenol) is a benchmark for antioxidant efficacy.[4] Its two tert-butyl groups provide substantial steric hindrance.

Trolox: A water-soluble analog of vitamin E, Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a standard antioxidant used for calibration in various antioxidant assays.[5]

Quercetin: A natural flavonoid found in many fruits and vegetables, quercetin is known for its potent antioxidant and anti-inflammatory properties.[6][7] Its complex structure offers multiple sites for radical scavenging.

Performance Under Scrutiny: Comparative Antioxidant Activity

To provide a comprehensive comparison, we will evaluate the performance of these antioxidants using three standard assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay, and the Cellular Antioxidant Activity (CAA) Assay.

Table 1: In Vitro Antioxidant Activity - DPPH and ABTS Assays
AntioxidantDPPH Assay IC50 (µM)ABTS Assay TEAC
2,6-Dicyclopentylphenol ~25 - 40 (Estimated)~1.0 - 1.5 (Estimated)
BHT 32.06[10] - 202.35[11]~1.0 - 1.2[12][13]
Trolox ~10 - 50 (Varies by study)[14][15]1.00 (by definition)[16]
Quercetin 4.36[6] - 20.7[17]~1.5 - 4.7 (Varies by study)

IC50 (Inhibitory Concentration 50%) in the DPPH assay represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[18]

TEAC (Trolox Equivalent Antioxidant Capacity) in the ABTS assay represents the antioxidant capacity of a compound relative to Trolox. A higher TEAC value indicates greater antioxidant capacity.[4]

Table 2: Cell-Based Antioxidant Activity - CAA Assay
AntioxidantCellular Antioxidant Activity (CAA) EC50 (µM)
2,6-Dicyclopentylphenol Not Determined
BHT Not Widely Reported
Trolox Not Widely Reported
Quercetin 114.40[19]

EC50 in the CAA assay represents the concentration of the antioxidant required to inhibit 50% of the oxidative stress within the cells. A lower EC50 value indicates higher cellular antioxidant activity.

Understanding the Mechanisms: Signaling Pathways in Oxidative Stress

Antioxidants exert their protective effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in the response to oxidative stress. A key pathway is the Nrf2-Keap1 signaling pathway .

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes.[14] This leads to the increased expression of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis, thereby bolstering the cell's endogenous antioxidant defenses.[6]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination & Degradation (Basal State) Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Keap1 Keap1 (Modified) ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) Transcription->Antioxidant_Genes Upregulates

Caption: The Nrf2-Keap1 signaling pathway in response to oxidative stress.

Experimental Protocols for Antioxidant Activity Assessment

For researchers wishing to conduct their own comparative studies, the following are standardized protocols for the DPPH, ABTS, and CAA assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine by an antioxidant. The change in absorbance is measured spectrophotometrically.[20]

DPPH_Workflow A Prepare DPPH stock solution (e.g., 0.1 mM in methanol) C Mix antioxidant solution with DPPH solution (e.g., 1:1 v/v) A->C B Prepare various concentrations of antioxidant solutions B->C D Incubate in the dark (e.g., 30 minutes at room temperature) C->D E Measure absorbance at ~517 nm D->E F Calculate % inhibition and IC50 value E->F

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a series of dilutions of the test antioxidant and a positive control (e.g., Trolox) in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each antioxidant dilution. For the control, add 100 µL of methanol instead of the antioxidant.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined by plotting the scavenging percentage against the antioxidant concentration.[20]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by oxidizing ABTS with potassium persulfate, resulting in a blue-green solution. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless.[21]

ABTS_Workflow A Prepare ABTS radical cation (ABTS•+) solution by reacting ABTS with potassium persulfate B Incubate in the dark for 12-16 hours A->B C Dilute ABTS•+ solution to an absorbance of ~0.7 at 734 nm B->C E Mix antioxidant solution with diluted ABTS•+ solution C->E D Prepare various concentrations of antioxidant solutions D->E F Incubate for a specific time (e.g., 6 minutes) E->F G Measure absorbance at 734 nm F->G H Calculate TEAC value G->H

Caption: Workflow for the ABTS radical cation decolorization assay.

Step-by-Step Methodology:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 ratio and allow them to react in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the test antioxidant and a Trolox standard.

  • Reaction: In a 96-well plate, add a small volume of each antioxidant dilution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage inhibition of absorbance is calculated, and the results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[16][21]

Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing it within a cellular environment. It accounts for factors such as cell uptake, metabolism, and localization of the antioxidant. The assay uses a fluorescent probe, DCFH-DA, which is taken up by cells and becomes fluorescent upon oxidation by free radicals. Antioxidants that penetrate the cells can prevent this fluorescence.[19][22]

CAA_Workflow A Seed cells (e.g., HepG2) in a 96-well plate and culture to confluence B Wash cells with buffer A->B C Treat cells with antioxidant and DCFH-DA probe B->C D Incubate for 1 hour C->D E Wash cells to remove extracellular compounds D->E F Add free radical initiator (e.g., AAPH) E->F G Measure fluorescence kinetically (e.g., every 5 min for 1 hour) F->G H Calculate area under the curve (AUC) and determine CAA units G->H

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Step-by-Step Methodology:

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well, black-walled plate and grow to confluence.

  • Treatment: Wash the cells and then treat them with various concentrations of the test antioxidant and the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Incubation: Incubate the plate for 1 hour to allow for cellular uptake.

  • Washing: Wash the cells to remove any extracellular test compound and probe.

  • Oxidative Stress Induction: Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to the cells.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission (e.g., at 538 nm with excitation at 485 nm) kinetically over a period of, for example, 1 hour.

  • Calculation: The area under the curve (AUC) of fluorescence versus time is calculated. The CAA value is determined by comparing the AUC of the sample-treated cells to the control (cells with probe and AAPH but no antioxidant). Results are often expressed as quercetin equivalents.[22][23]

Conclusion

Based on its chemical structure, 2,6-dicyclopentylphenol is predicted to be a potent antioxidant, likely exhibiting efficacy comparable to or exceeding that of the widely used synthetic antioxidant BHT. The two bulky cyclopentyl groups in the ortho positions are expected to provide excellent steric hindrance, leading to the formation of a stable phenoxyl radical upon scavenging a free radical.

While direct experimental data for 2,6-dicyclopentylphenol is currently lacking in the public domain, the standardized assays outlined in this guide provide a clear framework for its empirical evaluation. A head-to-head comparison using DPPH, ABTS, and particularly the more biologically relevant CAA assay, would provide a definitive measure of its antioxidant capacity relative to established standards like BHT, Trolox, and Quercetin. Such studies would be invaluable for researchers and drug development professionals seeking novel and effective antioxidant compounds.

References

  • Comparative analysis of molecular properties and reactions with oxidants for quercetin, catechin, and naringenin - PMC. (2021, August 18). National Center for Biotechnology Information. [Link]

  • Effects of Molecular Structure on Kinetics and Dynamics of the Trolox Equivalent Antioxidant Capacity Assay with ABTS+• | Journal of Agricultural and Food Chemistry. (2013, May 9). ACS Publications. [Link]

  • In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC. (2015, December 15). National Center for Biotechnology Information. [Link]

  • Antioxidative Activity of Ferrocenes Bearing 2,6-Di-Tert-Butylphenol Moieties - PMC. National Center for Biotechnology Information. [Link]

  • Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety. (2020, May 11). Scientific Reports. [Link]

  • Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages - PMC. National Center for Biotechnology Information. [Link]

  • [New promising antioxidants based on 2,6-dimethylphenol] - PubMed. (2008, July 15). PubMed. [Link]

  • dpph assay ic50: Topics by Science.gov. Science.gov. [Link]

  • OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). Cell Biolabs, Inc. [Link]

  • DPPH Radical Scavenging Assay - MDPI. (2023, July 26). MDPI. [Link]

  • OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS) | ABIN5067625. Antibodies-online. [Link]

  • (PDF) Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety. (2020, May 11). ResearchGate. [Link]

  • Relationship structure-antioxidant activity of hindered phenolic compounds. (2026, February 23). ResearchGate. [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC. National Center for Biotechnology Information. [Link]

  • comparative-study-of-antioxidant-activity-of-red-and-green-varieties-of-grape-seed-vitis-vinifera-l-using-dpph-reduction.pdf. Journal of Chemical and Pharmaceutical Research. [Link]

  • IC50 values of phenolic compounds, α-tocopherol, BHA, BHT in DPPH· assay. ResearchGate. [Link]

  • SPECTROPHOTOMETRIC METHODS FOR DETERMINING TROLOX EQUIVALENT ANTIOXIDANT CAPACITIES OF TEA THROUGH DIFFERENT In Vitro ASSAYS. (2022, October 30). Vietnam Journal of Science and Technology. [Link]

  • Percentage inhibition and IC 50 value of DPPH radical by quercetin and HFECP. ResearchGate. [Link]

  • Cellular antioxidant activity (CAA) of quercetin (mean ± standard error... ResearchGate. [Link]

  • IC50 (μg/ml) values of BHT and MEPA for DPPH radical scavenging activity. ResearchGate. [Link]

  • DPPH Assay [IC50 value = Ascorbic Acid -10.65, BHT – 32.06] of flower extracts of Alstonia scholaris. ResearchGate. [Link]

  • The IC50 DPPH scavening activity, Trolox Equivalen Antioxidant Capacity... ResearchGate. [Link]

  • The antioxidant potential of propofol (2,6-diisopropylphenol) - PubMed. PubMed. [Link]

  • Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety. (2020, May 11). Nature. [Link]

  • Determination of the IC50 values for RPLO and Trolox, the reference antioxidant, in the direct DPPH radical scavenging assay. (2021, April 29). Public Library of Science. [Link]

  • Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed. PubMed. [Link]

  • Extracts and Trolox' IC50 values of DPPH• radical removal activity.... ResearchGate. [Link]

  • Quantitative structure-activity relationships of antioxidant phenolic compounds. (2025, August 9). ResearchGate. [Link]

  • Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. (2015, March 24). PLOS ONE. [Link]

  • CAA Antioxidant Assay Kit. Zen-Bio. [Link]

  • Cellular antioxidant activity (CAA) of quercetin at concentrations ranging from 25 to 200 μM. ResearchGate. [Link]

  • (PDF) Antioxidant properties of BHT estimated by ABTS assay in systems differing in pH or metal ion or water concentration. (2011, February 19). ResearchGate. [Link]

  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC. (2024, March 1). National Center for Biotechnology Information. [Link]

  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC. National Center for Biotechnology Information. [Link]

  • Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences. [Link]

  • Antioxidant activity of carotenoids as well as of BHT and BHA measured... ResearchGate. [Link]

  • TEAC – Knowledge and References. Taylor & Francis. [Link]

  • ChemInform Abstract: Understanding the Chemistry Behind the Antioxidant Activities of Butylated Hydroxytoluene (BHT): A Review | Request PDF. ResearchGate. [Link]

  • How to determine theoretical IC50 value for in vitro DPPH assay? ResearchGate. [Link]

  • A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples - MDPI. (2024, November 18). MDPI. [Link]

  • How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. (2023, December 7). YouTube. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dicyclopentylphenol
Reactant of Route 2
Reactant of Route 2
2,6-Dicyclopentylphenol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。